(R)-Elsubrutinib
説明
Structure
3D Structure
特性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
4-[(3R)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m0/s1 |
InChIキー |
UNHZLHSLZZWMNP-NSHDSACASA-N |
異性体SMILES |
C=CC(=O)N1CCC[C@@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N |
正規SMILES |
C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N |
製品の起源 |
United States |
Foundational & Exploratory
(R)-Elsubrutinib: A Potent and Selective BTK Inhibitor for Autoimmune Diseases
(R)-Elsubrutinib (ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). It covalently binds to the Cys481 residue in the active site of BTK, leading to durable inhibition of its kinase activity.[1][2] This targeted mechanism of action makes this compound a promising therapeutic candidate for the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus (SLE), where B-cell-mediated and myeloid cell-driven inflammation play a pivotal role.[3][4]
Mechanism of Action
This compound is a covalent, irreversible inhibitor of BTK.[5] The acrylamide moiety in its structure acts as an electrophile that forms a covalent bond with the thiol group of the cysteine 481 residue within the ATP-binding pocket of BTK.[1] This irreversible binding effectively blocks the kinase activity of BTK, preventing the phosphorylation of its downstream substrates. The importance of this covalent interaction is highlighted by the significantly reduced potency of this compound against a C481S mutant of BTK, where the cysteine is replaced by a serine.[1][2]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| BTK (wild-type) | Enzymatic Assay (catalytic domain) | 0.18 µM (180 nM) | [2][3] |
| BTK (C481S mutant) | Enzymatic Assay | 2.6 µM | [1][2] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Family | Kinase | Selectivity Ratio (IC50 relative to BTK) | Reference |
| TEC Family | ITK | >33 | [1] |
| ETK/BMX | >33 | [1] | |
| TEC | >33 | [1] | |
| TXK | >33 | [1] | |
| Other Cysteine-containing Kinases | 10 other kinases | 33 to >280 | [1] |
| Full Kinome Scan (456 kinases) | Non-BTK kinases | No significant inhibition at 0.015 µM | [1] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
The enzymatic activity of the BTK catalytic domain was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format.
-
Reagents: Recombinant human BTK catalytic domain, ATP, biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin.
-
Procedure:
-
This compound was serially diluted in DMSO and added to the wells.
-
BTK enzyme was added to the wells and pre-incubated with the inhibitor for 60 minutes at room temperature to allow for covalent bond formation.
-
The kinase reaction was initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of EDTA.
-
The TR-FRET detection reagents were added, and the plate was incubated for 60 minutes at room temperature.
-
The TR-FRET signal was read on a compatible plate reader.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell-Based Assays
B-Cell Proliferation Assay
-
Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
-
Procedure:
-
PBMCs were seeded in a 96-well plate.
-
Cells were pre-incubated with various concentrations of this compound for 1 hour.
-
B-cell proliferation was stimulated by the addition of an anti-IgM antibody.
-
The plate was incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell proliferation was assessed by measuring the incorporation of tritiated thymidine or using a colorimetric assay such as MTS.
-
-
Data Analysis: The concentration of this compound required to inhibit 50% of the IgM-induced proliferation (IC50) was determined.
Histamine Release Assay
-
Cells: Human basophils were purified from the peripheral blood of healthy donors.
-
Procedure:
-
Basophils were pre-incubated with this compound for 1 hour.
-
Histamine release was stimulated by the addition of an anti-IgE antibody.
-
After a 30-minute incubation at 37°C, the reaction was stopped by centrifugation.
-
The supernatant was collected, and the histamine concentration was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The inhibitory effect of this compound on IgE-mediated histamine release was quantified.
Cytokine Release Assays (IL-6 and TNF-α)
-
Cells: Human monocytes or PBMCs were used.
-
Procedure:
-
Cells were plated in a 96-well plate and pre-treated with this compound for 1 hour.
-
For IL-6 release, monocytes were stimulated with aggregated IgG.
-
For TNF-α release, PBMCs were stimulated with CpG-DNA.
-
After 24 hours of incubation, the cell culture supernatants were collected.
-
The concentrations of IL-6 and TNF-α were determined by ELISA.
-
-
Data Analysis: The dose-dependent inhibition of cytokine release by this compound was evaluated.
In Vivo Preclinical Models
Rat Collagen-Induced Arthritis (CIA) Model
-
Animals: Lewis rats were used.
-
Disease Induction: Arthritis was induced by intradermal immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant. A booster injection was given 7 days later.
-
Treatment: this compound was administered orally once daily, starting from the day of the first immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
-
Efficacy Endpoints:
-
Paw Swelling: Measured using a plethysmometer.
-
Clinical Score: Assessed based on the severity of erythema and swelling in the paws.
-
Bone Destruction: Evaluated by micro-computed tomography (µCT) of the hind paws at the end of the study.
-
IFNα-Accelerated Lupus Nephritis Model
-
Animals: NZB/W F1 mice were used.
-
Disease Acceleration: Disease was accelerated by a single intravenous injection of an adenovirus expressing murine IFNα.
-
Treatment: Oral administration of this compound was initiated after the IFNα injection.
-
Efficacy Endpoints:
-
Proteinuria: Monitored by measuring the protein levels in the urine.
-
Survival: The lifespan of the animals was recorded.
-
Kidney Histopathology: Evaluated at the end of the study to assess the severity of glomerulonephritis.
-
Signaling Pathways and Experimental Workflows
Caption: BTK Signaling Pathways Inhibited by this compound.
Caption: Preclinical Development Workflow for this compound.
Conclusion
This compound is a highly selective and potent irreversible BTK inhibitor that has demonstrated significant efficacy in preclinical models of rheumatoid arthritis and lupus. Its well-defined mechanism of action and favorable selectivity profile suggest that it has the potential to be a valuable therapeutic option for patients with these and other autoimmune disorders. The data presented in this guide provide a comprehensive overview of the preclinical characteristics of this compound, supporting its continued clinical development.
References
(R)-Elsubrutinib: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
(R)-Elsubrutinib (also known as ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). As a key mediator in multiple immune cell signaling pathways, BTK is a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, incorporating detailed experimental methodologies and visual representations of its mechanism of action.
Core Target Profile
This compound is a covalent inhibitor that irreversibly binds to BTK.[1][2][3][4] The primary mechanism of action involves the formation of a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP binding site of BTK.[3][5] This irreversible binding effectively blocks the enzymatic activity of BTK.[2][3]
The potency of this compound against the catalytic domain of BTK has been determined to have a half-maximal inhibitory concentration (IC50) of 0.18 μM.[1][3][4] The critical role of the covalent interaction with Cys481 is highlighted by the significantly reduced potency against a mutant form of BTK where Cys481 is substituted with serine (BTK C481S), with the IC50 increasing to 2.6 μM.[3][5]
Kinase Selectivity Profile
A critical attribute of any kinase inhibitor is its selectivity, as off-target activity can lead to undesirable side effects. This compound has demonstrated a high degree of selectivity for BTK.
Kinome-wide Selectivity
In a comprehensive kinase panel screen, this compound was evaluated for its activity against 456 kinases.[5] At a concentration of 0.015 μM, which is sufficient to achieve 80% inhibition of BTK, this compound showed significant inhibition only on BTK, indicating a superior kinome selectivity.[1][5]
Selectivity Against Cysteine-Containing Kinases
Given its covalent mechanism of action targeting a cysteine residue, the selectivity of this compound was further assessed against other kinases that also possess a cysteine at a homologous position to Cys481 in BTK. The selectivity ratios, which represent the ratio of the IC50 for the off-target kinase to the IC50 for BTK, are summarized in the table below.[5]
| Kinase | Selectivity Ratio (IC50 Off-target / IC50 BTK) |
| ITK | >280 |
| ETK/BMX | >280 |
| TEC | >280 |
| TXK | >280 |
| BLK | 111 |
| JAK3 | 89 |
| EGFR | 61 |
| ERBB2 | 50 |
| ERBB4 | 44 |
| BMX | 33 |
These data demonstrate that this compound possesses favorable selectivity against other cysteine-containing kinases, including other members of the TEC kinase family.[5]
Cellular Activity and Signaling Pathways
This compound effectively inhibits cellular functions that are dependent on BTK signaling. This includes signaling pathways downstream of the B-cell receptor (BCR), Fc receptors (FcγR and FcεR), and Toll-like receptor 9 (TLR-9).[1][4]
The inhibitory effects of this compound on these pathways lead to the modulation of various immune cell functions, including:
-
Inhibition of IgM-mediated B-cell proliferation.[3]
-
Inhibition of histamine release from IgE-stimulated basophils.[3]
-
Inhibition of IL-6 release from IgG-stimulated monocytes.[3]
-
Inhibition of TNF-α release from CpG-DNA stimulated peripheral blood mononuclear cells (PBMCs).[3]
The following diagram illustrates the central role of BTK in these signaling pathways and the point of intervention for this compound.
Caption: BTK's role in immune cell signaling and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
BTK Enzymatic Assay (IC50 Determination)
The potency of this compound against the BTK catalytic domain was determined using a time-dependent enzymatic assay.
-
Enzyme: Recombinant human BTK catalytic domain.
-
Substrate: A suitable peptide or protein substrate for BTK.
-
ATP Concentration: Typically at or near the Km for ATP.
-
Procedure:
-
This compound is serially diluted to a range of concentrations.
-
The inhibitor is pre-incubated with the BTK enzyme for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
The enzymatic reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time.
-
The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate (e.g., ³²P or ³³P) from ATP into the substrate or using fluorescence-based readouts.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Kinase Selectivity Profiling (KINOMEscan®)
The selectivity of this compound was assessed using the KINOMEscan® platform, which is a competition binding assay.
-
Platform: DiscoverX KINOMEscan®.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
This compound is tested at a fixed concentration (e.g., 0.015 μM).
-
The compound is incubated with a panel of 456 kinases, each tagged with a unique DNA identifier.
-
The kinase-compound mixture is then applied to a solid support matrix functionalized with an immobilized broad-spectrum kinase inhibitor.
-
Kinases that are not bound to this compound will bind to the immobilized inhibitor and be retained on the support, while kinases bound to the test compound will be washed away.
-
The amount of each kinase remaining on the solid support is quantified by qPCR.
-
The results are typically expressed as a percentage of the vehicle control, with lower values indicating stronger binding of the test compound to the kinase.
-
Cellular Assays
The functional effects of this compound were evaluated in various cell-based assays that are dependent on BTK signaling.
-
Cells: Isolated primary B-cells or a suitable B-cell line.
-
Stimulus: Anti-IgM antibody to cross-link the B-cell receptor.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with anti-IgM.
-
Cell proliferation is assessed after a suitable incubation period (e.g., 48-72 hours) using methods such as the incorporation of tritiated thymidine ([³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).
-
The IC50 for the inhibition of proliferation is calculated.
-
-
For FcεRI (Basophils):
-
Cells: Primary human basophils or a basophilic cell line (e.g., RBL-2H3).
-
Stimulus: IgE sensitization followed by antigen challenge.
-
Readout: Measurement of histamine release (e.g., via ELISA).
-
-
For FcγR (Monocytes):
-
Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).
-
Stimulus: Immune complexes (e.g., aggregated IgG).
-
Readout: Measurement of cytokine release, such as IL-6 (e.g., via ELISA).
-
The general procedure for these assays involves pre-incubation with this compound, followed by stimulation and subsequent measurement of the specific cellular response.
The following diagram outlines a general workflow for these cellular assays.
Caption: A generalized workflow for cell-based functional assays.
Clinical Development Context
This compound has been investigated in clinical trials for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis, often in combination with other immunomodulatory agents like the JAK inhibitor upadacitinib.[5][6][7][8][9][10] The rationale for this combination therapy is to target multiple, non-overlapping signaling pathways involved in the pathogenesis of these complex diseases.[11]
Conclusion
This compound is a highly potent and selective irreversible inhibitor of BTK. Its favorable kinase selectivity profile, coupled with its demonstrated ability to potently inhibit key BTK-dependent cellular signaling pathways, underscores its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune disorders. The detailed experimental methodologies provided herein offer a basis for further research and a deeper understanding of its pharmacological properties.
References
- 1. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound ((R)-ABBV-105) | Btk | 1643570-23-3 | Invivochem [invivochem.com]
- 6. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elsubrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of (R)-Elsubrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of (R)-Elsubrutinib (also known as ABBV-105), a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the quantitative potency, selectivity, and cellular activity of this compound, presenting data in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways and workflows.
Introduction
This compound is a small molecule inhibitor designed to covalently modify the active site cysteine 481 (Cys481) of BTK, leading to irreversible inhibition of its kinase activity.[1] BTK is a critical non-receptor tyrosine kinase involved in the signaling pathways of multiple immunoreceptors, including the B-cell receptor (BCR), Fc receptors (FcγR and FcεR), and Toll-like receptor 9 (TLR9).[1][2] Its central role in immune cell function has made it a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as B-cell malignancies.[3] This guide summarizes the key in vitro characteristics of this compound.
Quantitative Potency and Selectivity
The potency and selectivity of this compound have been characterized through enzymatic assays and comprehensive kinome screening.
Table 1: Enzymatic Potency of this compound against BTK
| Target | Assay Condition | IC50 (µM) | Notes |
| Wild-Type BTK (catalytic domain) | 1-hour enzymatic assay, no pre-incubation | 0.18[1][4] | As an irreversible inhibitor, this IC50 is a surrogate for the reaction rate constant. |
| BTK (C481S mutant) | Not specified | 2.6[1][4] | The significant loss of potency confirms the covalent binding mechanism involving Cys481. |
Table 2: Kinome Selectivity Profile of this compound
This compound was evaluated for its selectivity against a panel of 456 kinases in the KINOMEscan® assay.[1] The screening was performed at a concentration of 0.015 µM, which corresponds to the concentration required for 80% inhibition of BTK in a dose-response experiment.[1]
| Kinase Target | Number of Kinases in Panel | This compound Concentration | Results |
| Human Kinome | 456 | 0.015 µM | Significant inhibition was observed only for BTK, demonstrating superior kinome selectivity.[1][2] |
Note: A detailed list of inhibition values for all 456 kinases is not publicly available. The provided information summarizes the findings from the KINOMEscan® panel.
Cellular Activity
This compound has demonstrated potent inhibition of various BTK-dependent cellular functions in vitro.
Table 3: In Vitro Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Measured Effect | Reference |
| Histamine Release | Human Basophils | IgE | Inhibition of histamine release | [1][3] |
| IL-6 Release | Human Monocytes | IgG | Inhibition of IL-6 release | [1][3] |
| B-cell Proliferation | B-cells | IgM | Inhibition of proliferation | [1] |
| TNF-α Release | Human PBMCs | CpG-DNA (TLR9 agonist) | Inhibition of TNF-α release | [1][3] |
| TLR4 and TLR7/8 Signaling | Human PBMCs | LPS (TLR4 agonist) or R848 (TLR7/8 agonist) | No effect on TNF-α release | [1] |
Experimental Protocols
BTK Enzymatic Assay (IC50 Determination)
This protocol is a generalized representation based on common kinase assay methodologies like ADP-Glo™ or Transcreener®.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the catalytic domain of BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[5]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminescence)
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add the BTK enzyme to each well (excluding negative controls).
-
Add the this compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]
-
Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[5]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.
IgE-Mediated Histamine Release Assay
Objective: To evaluate the effect of this compound on IgE-stimulated histamine release from human basophils.
Materials:
-
Isolated human basophils
-
Histamine release buffer (HRB)
-
This compound (serial dilutions)
-
Anti-IgE antibody (stimulus)
-
Histamine ELISA kit
Procedure:
-
Isolate basophils from the peripheral blood of healthy donors.
-
Pre-incubate the basophils with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.[6]
-
Stimulate the cells by adding anti-IgE antibody (e.g., 1 µg/mL) and incubate for an additional 30 minutes at 37°C.[6]
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatants and lyse the cell pellets to determine the total histamine content.
-
Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit.
-
Calculate the percentage of histamine release and determine the inhibitory effect of this compound.
IgG-Mediated IL-6 Release Assay
Objective: To assess the impact of this compound on IL-6 production by human monocytes stimulated with IgG.
Materials:
-
Isolated human peripheral blood monocytes (PBMs)
-
Cell culture medium
-
This compound (serial dilutions)
-
Heat-aggregated human IgG (stimulus)
-
IL-6 ELISA kit
Procedure:
-
Isolate monocytes from human peripheral blood.
-
Pre-treat the monocytes with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with heat-aggregated IgG for 24 hours.[7]
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using an ELISA kit.
-
Determine the dose-dependent inhibition of IL-6 release by this compound.
IgM-Mediated B-cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of B-cells following BCR stimulation.
Materials:
-
Purified human peripheral B-cells
-
RPMI medium with 10% FCS
-
This compound (serial dilutions)
-
Anti-human IgM F(ab')₂ fragment (stimulus)
-
Cell proliferation reagent (e.g., BrdU or MTS)
Procedure:
-
Isolate B-cells from human peripheral blood.
-
Treat the B-cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for a period of 48-72 hours.[8]
-
Assess cell proliferation using a standard method such as BrdU incorporation or an MTS assay.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate the inhibition of B-cell proliferation at different concentrations of this compound to determine its potency.
Visualizations
Signaling Pathways
References
- 1. This compound ((R)-ABBV-105) | Btk | 1643570-23-3 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. BTK inhibition is a potent approach to block IgE‐mediated histamine release in human basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Effects of the Bruton's tyrosine kinase (Btk) Inhibitor Ibrutinib on Monocyte Fcγ Receptor (FcγR) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of (R)-Elsubrutinib for Systemic Lupus Erythematosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and organ damage. A key mediator in the pathogenesis of SLE is the B-cell lineage, which is critically dependent on Bruton's tyrosine kinase (BTK) for its development, activation, and survival. This technical guide provides an in-depth overview of (R)-Elsubrutinib (also known as ABBV-105), a potent and irreversible BTK inhibitor, and its therapeutic potential for the treatment of SLE. We will delve into its mechanism of action, summarize key preclinical and clinical data, provide insights into relevant experimental methodologies, and visualize the core signaling pathways involved. While this compound demonstrated compelling preclinical efficacy, its clinical development for SLE as a monotherapy was halted due to a lack of efficacy in a Phase 2 trial. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in BTK inhibition as a therapeutic strategy for SLE.
Introduction to Systemic Lupus Erythematosus and the Role of BTK
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disorder where the immune system mistakenly attacks the body's own tissues and organs.[1] This autoimmune assault can affect various parts of the body, including the skin, joints, kidneys, and brain.[2] The pathogenesis of SLE is complex, involving genetic predisposition, environmental factors, and dysregulation of both the innate and adaptive immune systems.[3] A central feature of SLE is the hyperactivity of B-cells, leading to the production of autoantibodies against nuclear antigens. These autoantibodies form immune complexes that deposit in tissues, triggering inflammation and causing damage.[4]
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of multiple immune cells, including B-cells.[5] It is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell proliferation, differentiation into antibody-producing plasma cells, and survival.[3][6] Beyond its role in B-cells, BTK is also involved in signaling downstream of Fc receptors on myeloid cells like macrophages and neutrophils, as well as Toll-like receptors (TLRs), contributing to the inflammatory processes in SLE.[5][7] Given its central role in both B-cell function and innate immunity, BTK has emerged as a promising therapeutic target for SLE.[3][8]
This compound: A Potent and Irreversible BTK Inhibitor
This compound, also known as ABBV-105, is an orally administered small molecule that acts as a selective and irreversible inhibitor of BTK.[5][9] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its permanent inactivation.[10] This irreversible binding provides durable inhibition of BTK activity.[5]
Mechanism of Action
This compound targets BTK within the B-cell receptor (BCR) signaling pathway. Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. By irreversibly inhibiting BTK, this compound effectively blocks these downstream signals.
Furthermore, BTK is involved in signaling from Fc receptors, which are activated by immune complexes—a hallmark of SLE.[7] By inhibiting BTK, this compound is hypothesized to dampen the activation of myeloid cells such as neutrophils and dendritic cells by these immune complexes.[11]
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for this compound.
Caption: BCR Signaling Pathway and this compound's Point of Intervention.
Preclinical Data
This compound has demonstrated significant efficacy in various preclinical models of inflammation and autoimmunity.[5]
In Vitro Potency and Selectivity
In vitro studies have shown that this compound is a potent inhibitor of BTK.[9] It also exhibits high selectivity for BTK over other kinases, which is a desirable property to minimize off-target effects.[5]
| Parameter | Value | Reference |
| BTK IC₅₀ | 0.18 µM | [9][10] |
| BTK (C481S) IC₅₀ | 2.6 µM | [9] |
Table 1: In Vitro Potency of this compound.
Cellular Activity
This compound has been shown to inhibit cellular functions that are dependent on BTK signaling.[9][10]
| Assay | Effect of this compound | Reference |
| IgM-mediated B-cell proliferation | Inhibition | [9][10] |
| IgE-stimulated histamine release from basophils (FcεR-dependent) | Inhibition | [9][10] |
| IgG-stimulated IL-6 release from monocytes (FcγR-dependent) | Inhibition | [9][10] |
| CpG-DNA stimulated TNF release from PBMCs (TLR9-dependent) | Inhibition | [9][10] |
Table 2: Cellular Activity of this compound.
In Vivo Efficacy in Animal Models
This compound has been evaluated in animal models of autoimmune diseases, including a model of lupus nephritis.[5]
| Animal Model | Key Findings | Reference |
| IFNα-accelerated lupus nephritis model | Reduced disease progression, prevented proteinuria, and prolonged survival. | [5][7] |
| Rat collagen-induced arthritis (CIA) | Dose-dependent inhibition of paw swelling and significant inhibition of bone volume loss. | [5][9] |
Table 3: In Vivo Efficacy of this compound.
Clinical Development for SLE
This compound was investigated in a Phase 2 clinical trial, known as the SLEek study (NCT03978520), for the treatment of moderately to severely active SLE.[12][13] The trial evaluated this compound as a monotherapy and in combination with upadacitinib, a Janus kinase (JAK) inhibitor.[12]
SLEek Phase 2 Trial (NCT03978520)
The SLEek study was a randomized, placebo-controlled trial.[14] However, the this compound monotherapy arm and a low-dose combination arm with upadacitinib were discontinued due to a lack of efficacy based on an interim analysis.[12][14] While the high-dose combination of this compound and upadacitinib showed some clinical benefit, it was not superior to upadacitinib monotherapy.[14]
| Treatment Arm | Primary Endpoint (SRI-4 at Week 24) | Outcome | Reference |
| This compound (60 mg) monotherapy | Not met | Discontinued due to lack of efficacy | [12][14] |
| Upadacitinib (30 mg) monotherapy | Met | Showed significant improvement vs. placebo | [14][15] |
| This compound (60 mg) + Upadacitinib (30 mg) | Met | Showed improvement, but not superior to upadacitinib alone | [14][15] |
| Placebo | - | - | [14][15] |
Table 4: Key Outcomes of the SLEek Phase 2 Trial.
As a result of these findings, AbbVie, the developer of this compound, has not announced further plans to develop it as a standalone treatment for SLE.[14]
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical and clinical studies on this compound are proprietary to the manufacturer. However, this section outlines the general methodologies for the key types of experiments cited.
BTK Kinase Inhibition Assay
The potency of this compound against the BTK enzyme was likely determined using a biochemical kinase assay.
Caption: General Workflow for a BTK Kinase Inhibition Assay.
A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[16] The assay involves incubating the kinase, substrate, and inhibitor, followed by the addition of reagents to convert ADP to ATP, which then generates a luminescent signal.[16]
Cellular Assays
To assess the effect of this compound on immune cell function, various cellular assays are employed. For example, to measure the inhibition of B-cell proliferation, peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with an anti-IgM antibody in the presence of varying concentrations of the inhibitor. Proliferation can be quantified using methods like BrdU incorporation or CFSE dilution assays.
In Vivo Lupus Models
The IFNα-accelerated lupus nephritis model is a commonly used preclinical model. In this model, lupus-prone mice are treated with an adenovirus expressing interferon-alpha to accelerate the onset and severity of lupus-like disease, particularly nephritis. The experimental drug is then administered, and disease progression is monitored by measuring parameters such as proteinuria (protein in the urine), serum autoantibody levels, and kidney pathology. Survival is also a key endpoint.
Signaling Pathways
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is a complex cascade of events initiated by antigen binding. This pathway is crucial for B-cell activation, proliferation, and differentiation. BTK is a central kinase in this pathway.
Caption: A Detailed View of the BCR Signaling Cascade.
Fc Receptor (FcR) Signaling in Myeloid Cells
In SLE, immune complexes composed of autoantibodies and autoantigens can activate myeloid cells through Fc receptors, leading to the release of inflammatory mediators. BTK is also implicated in the signaling pathways of activating Fc receptors.
Caption: Fc Receptor Signaling Pathway in Myeloid Cells.
Conclusion
This compound is a potent and selective irreversible BTK inhibitor that showed considerable promise in preclinical models of SLE. Its mechanism of action, targeting a key kinase in both B-cell and myeloid cell activation, provided a strong rationale for its clinical investigation. However, the lack of efficacy observed in the Phase 2 SLEek trial as a monotherapy has led to the discontinuation of its development for this indication.
Despite this outcome, the exploration of BTK inhibitors in SLE has provided valuable insights into the complex pathophysiology of the disease. The data generated from the this compound program contributes to a deeper understanding of the role of BTK in autoimmunity and will inform the development of future therapies for SLE. Further research may focus on identifying patient subpopulations that might benefit from BTK inhibition or exploring novel combination therapies that target multiple pathogenic pathways in this heterogeneous disease.
References
- 1. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Evobrutinib in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Experimental Treatments for Lupus Nephritis: Key Talking Points and Potential Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound ((R)-ABBV-105) | Btk | 1643570-23-3 | Invivochem [invivochem.com]
- 11. Efficacy and safety of upadacitinib as monotherapy or combined with elsubrutinib for the treatment of systemic lupus erythematosus: results through 104 weeks in a long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study Details Page [abbvieclinicaltrials.com]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. promega.com [promega.com]
Understanding the covalent inhibition of BTK by (R)-Elsubrutinib
An In-depth Technical Guide on the Covalent Inhibition of Bruton's Tyrosine Kinase by (R)-Elsubrutinib
This guide provides a detailed overview of the covalent inhibition of Bruton's Tyrosine Kinase (BTK) by this compound (also known as ABBV-105), intended for researchers, scientists, and drug development professionals. This compound is a potent, selective, and irreversible covalent inhibitor of BTK, a key enzyme in B-cell receptor and other immune signaling pathways.[1][2] Its targeted mechanism of action makes it a subject of significant interest for the treatment of various inflammatory and autoimmune diseases.[1][3]
Mechanism of Covalent Inhibition
This compound functions as a covalent, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys481, located within the ATP-binding site of the BTK kinase domain.[2][4] This irreversible binding effectively blocks the catalytic activity of BTK, thereby inhibiting downstream signaling pathways.[1][2] The inhibition is time-dependent, a characteristic feature of covalent inhibitors.[4]
The acrylamide moiety in the structure of this compound acts as an electrophile, which reacts with the nucleophilic thiol group of the Cys481 residue.[4] The importance of this covalent interaction is highlighted by the significantly reduced potency of this compound against the BTK C481S mutant, where the cysteine is replaced by a serine.[5]
Quantitative Data on Inhibition and Selectivity
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Potency of this compound against BTK
| Target | Parameter | Value (µM) |
| BTK (catalytic domain) | IC50 | 0.18[5] |
| BTK (C481S mutant) | IC50 | 2.6[5] |
Table 2: Kinase Selectivity Profile of this compound
This compound has demonstrated superior kinome selectivity. In a panel of 456 kinases, this compound at a concentration of 0.015 µM, which achieves 80% inhibition of BTK, only showed significant inhibition of BTK.[4] The selectivity ratios for this compound against other related kinases are also favorable.[4]
| Kinase | Selectivity Ratio (relative to BTK) |
| ITK | >33 |
| ETK/BMX | >33 |
| TEC | >280 |
| TXK | >280 |
Note: Higher selectivity ratios indicate greater selectivity for BTK over the other kinases.
Table 3: Cellular Activity of this compound
This compound effectively inhibits various BTK-dependent cellular functions.
| Cellular Assay | Stimulus | Measured Effect |
| Histamine Release | IgE | Inhibition |
| IL-6 Release | IgG | Inhibition |
| B-cell Proliferation | IgM | Inhibition |
| TNF-α Release | CpG-DNA (TLR9) | Inhibition |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the BTK signaling pathway and a general workflow for the characterization of covalent BTK inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of covalent inhibitors. Below are summaries of key experimental methodologies.
Biochemical Kinase Inhibition Assay (IC50 Determination)
The inhibitory potency of this compound against the BTK catalytic domain can be determined using a variety of in vitro kinase assay formats, such as ADP-Glo™ or LanthaScreen™.
-
Principle: These assays measure the enzymatic activity of BTK by detecting the production of ADP or the binding of a fluorescent tracer to the kinase. The presence of an inhibitor reduces the signal, allowing for the determination of its IC50 value.
-
General Protocol:
-
Recombinant human BTK enzyme is incubated with a substrate (e.g., a peptide substrate) and ATP in a suitable kinase buffer.
-
Serial dilutions of this compound (or other test compounds) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
A detection reagent (e.g., ADP-Glo™ reagent or LanthaScreen™ detection reagents) is added to stop the kinase reaction and generate a luminescent or fluorescent signal.
-
The signal is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determination of Kinetic Parameters (k_inact and K_I)
For covalent inhibitors, the potency is best described by the second-order rate constant k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).
-
Principle: The rate of enzyme inactivation is measured over time at different inhibitor concentrations.
-
General Protocol (Progress Curve Method):
-
The enzymatic reaction is initiated by adding the BTK enzyme to a mixture of substrate, ATP, and varying concentrations of the covalent inhibitor.
-
The formation of product is monitored continuously over time using a suitable detection method.
-
The resulting progress curves are fitted to an equation that describes the time-dependent inactivation of the enzyme to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
The k_obs values are then plotted against the inhibitor concentration. This plot is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of k_inact and K_I.[6]
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is a definitive method to confirm the covalent binding of an inhibitor to its target protein and to identify the specific amino acid residue that is modified.
-
Principle: The mass of the intact protein or a peptide fragment containing the modification is measured to detect the mass increase corresponding to the molecular weight of the inhibitor.
-
General Protocol for Intact Protein Analysis:
-
Purified BTK protein is incubated with an excess of this compound to ensure complete adduct formation.
-
The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrum of the inhibitor-treated BTK is compared to that of the untreated protein. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.
-
-
General Protocol for Peptide Mapping:
-
The BTK-(R)-Elsubrutinib adduct is proteolytically digested into smaller peptides using an enzyme such as trypsin.
-
The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
The MS/MS fragmentation data is used to identify the peptide sequence and pinpoint the exact amino acid residue (Cys481) that has been modified by this compound.[7]
-
Cellular Functional Assays
Cell-based assays are essential to evaluate the functional consequences of BTK inhibition in a more physiologically relevant context.
-
B-cell Proliferation Assay:
-
Primary B-cells or B-cell lines are stimulated with an anti-IgM antibody to activate the B-cell receptor.
-
The cells are treated with varying concentrations of this compound.
-
Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using a standard method such as the incorporation of a radioactive tracer (e.g., [³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).
-
-
Cytokine/Histamine Release Assay:
-
Relevant immune cells (e.g., basophils for histamine release, monocytes for IL-6 release) are stimulated with appropriate stimuli (e.g., IgE for basophils, IgG for monocytes).
-
The cells are treated with different concentrations of this compound.
-
The concentration of the released cytokine or histamine in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay.
-
Conclusion
This compound is a highly selective and potent covalent inhibitor of BTK that effectively blocks BTK-dependent signaling pathways in both biochemical and cellular settings. Its irreversible mechanism of action provides durable target engagement. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug developers working on BTK inhibitors and covalent drugs in general. Further investigation into the precise kinetic parameters of this compound and its performance in a broader range of preclinical and clinical settings will continue to elucidate its therapeutic potential.
References
- 1. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound ((R)-ABBV-105) | Btk | 1643570-23-3 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-Elsubrutinib in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Elsubrutinib (also known as ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). As a key mediator in various immune cell signaling pathways, BTK is a critical therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies. This compound covalently binds to the cysteine 481 residue in the active site of BTK, leading to the durable inhibition of its kinase activity.[1] This inhibition modulates downstream signaling pathways, consequently affecting cellular functions such as proliferation, differentiation, and the production of inflammatory mediators.[2][3]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its inhibitory effects on key immunological responses. The described assays are fundamental for characterizing the cellular potency and mechanism of action of BTK inhibitors.
Mechanism of Action
This compound is an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for signaling downstream of multiple immunoreceptors.[1] It forms a covalent bond with the cysteine 481 residue within the ATP-binding site of BTK. This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting the phosphorylation of its downstream substrates.
The inhibition of BTK by this compound has been shown to interfere with several critical cellular functions, including:
-
B-cell receptor (BCR) signaling: Attenuates IgM-mediated B-cell proliferation.[1]
-
Fc receptor (FcR) signaling: Blocks IgE-stimulated histamine release from basophils and IgG-stimulated IL-6 release from monocytes.[1]
-
Toll-like receptor (TLR) signaling: Prevents TNF-α release from PBMCs stimulated with CpG-DNA (a TLR9 agonist).[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. While the enzymatic inhibitory concentration is well-defined, specific IC50 values for the described cell-based assays are not consistently reported in publicly available literature. Researchers are encouraged to determine these values empirically under their specific experimental conditions.
| Parameter | Target/Assay | Value | Reference |
| IC50 | BTK Catalytic Domain (enzymatic assay) | 0.18 µM (180 nM) | [2] |
| IC50 | BTK (C481S mutant) (enzymatic assay) | 2.6 µM | [1] |
| Cellular IC50 | IgE-mediated Histamine Release (Human Basophils) | Not explicitly reported | - |
| Cellular IC50 | IgG-mediated IL-6 Release (Human Monocytes) | Not explicitly reported | - |
| Cellular IC50 | IgM-mediated B-Cell Proliferation | Not explicitly reported | - |
| Cellular IC50 | CpG-DNA-mediated TNF-α Release (Human PBMCs) | Not explicitly reported | - |
Signaling Pathway Diagram
Caption: Inhibition of BTK-dependent signaling pathways by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in sterile, anhydrous DMSO.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When stored at -20°C, it is recommended to use within one month; for storage at -80°C, use within six months.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell-based assays is consistent across all conditions (including vehicle controls) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
Assay 1: Inhibition of IgE-Mediated Histamine Release from Basophils
This assay assesses the effect of this compound on the degranulation of basophils, a key event in allergic and inflammatory responses.
Experimental Workflow
Caption: Workflow for the basophil histamine release assay.
Detailed Protocol
-
Cell Isolation: Isolate basophils from fresh human peripheral blood using density gradient centrifugation followed by negative selection (basophil isolation kit).
-
Cell Plating: Resuspend the purified basophils in a suitable buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+) and plate them in a 96-well plate.
-
Compound Pre-incubation: Add serial dilutions of this compound or vehicle (DMSO) to the wells. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add a pre-determined optimal concentration of anti-human IgE antibody to induce basophil degranulation.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Histamine Measurement: Carefully collect the supernatants and measure the histamine concentration using a commercially available histamine ELISA or a fluorometric assay.
-
Data Analysis: Calculate the percentage of histamine release relative to a positive control (e.g., total histamine release induced by cell lysis) and a negative control (unstimulated cells). Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Assay 2: Inhibition of IgG-Mediated IL-6 Release from Monocytes
This assay evaluates the inhibitory effect of this compound on cytokine production by monocytes following Fcγ receptor engagement.
Experimental Workflow
Caption: Workflow for the monocyte IL-6 release assay.
Detailed Protocol
-
Plate Coating: Coat a 96-well tissue culture plate with human IgG (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS to remove unbound IgG.
-
Cell Isolation: Isolate primary human monocytes from PBMCs by plastic adherence or using a monocyte isolation kit (negative selection).
-
Cell Plating: Seed the monocytes (e.g., 1-2 x 10^5 cells/well) in complete RPMI-1640 medium onto the IgG-coated plate.
-
Compound Addition: Immediately add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 production compared to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Assay 3: Inhibition of IgM-Mediated B-Cell Proliferation
This assay measures the ability of this compound to block the proliferation of B-lymphocytes induced by BCR cross-linking.
Experimental Workflow
Caption: Workflow for the B-cell proliferation assay.
Detailed Protocol
-
Cell Isolation: Purify B-cells from human PBMCs using a B-cell isolation kit (negative selection).
-
Cell Plating: Plate the B-cells (e.g., 1 x 10^5 cells/well) in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
Compound and Stimulus Addition: Add serial dilutions of this compound or vehicle (DMSO) to the wells, followed by the addition of an optimal concentration of anti-human IgM antibody (F(ab')2 fragment is recommended to avoid Fc receptor binding).
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: For the final 16-18 hours of culture, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Cell Proliferation Dyes: Alternatively, label the cells with a proliferation dye (e.g., CFSE or CellTrace™ Violet) prior to plating. After incubation, analyze the dye dilution by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation relative to the vehicle-treated control. Determine the IC50 value by non-linear regression analysis.
Assay 4: Inhibition of CpG-DNA-Mediated TNF-α Release from PBMCs
This assay determines the effect of this compound on TLR9-mediated cytokine release from a mixed population of peripheral blood mononuclear cells.
Experimental Workflow
Caption: Workflow for the PBMC TNF-α release assay.
Detailed Protocol
-
Cell Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs (e.g., 2 x 10^5 cells/well) in a 96-well plate in complete RPMI-1640 medium.
-
Compound Pre-incubation: Add serial dilutions of this compound or vehicle (DMSO) and incubate for 30-60 minutes at 37°C.
-
Stimulation: Add a TLR9 agonist, such as CpG-DNA (e.g., ODN 2006), to the wells at a pre-determined optimal concentration.
-
Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and harvest the cell-free supernatants.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the percentage of inhibition of TNF-α production relative to the vehicle-treated control and calculate the IC50 value.
References
Application Notes and Protocols for (R)-Elsubrutinib in a Mouse Model of Arthritis
These application notes provide a comprehensive guide for researchers utilizing (R)-Elsubrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, in a rat model of collagen-induced arthritis (CIA). The protocols are based on established preclinical studies and are intended for professionals in drug development and life sciences research.
Introduction
This compound, also known as ABBV-105, is a selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells.[1] By blocking BTK, this compound can modulate immune responses, making it a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis. In preclinical studies, this compound has demonstrated efficacy in reducing inflammation and joint damage in a rat model of collagen-induced arthritis.[1]
Signaling Pathway of BTK in Arthritis
Bruton's tyrosine kinase is a key mediator in the signaling cascades of the B cell receptor (BCR) and Fc receptors on myeloid cells. In the context of arthritis, activation of these receptors by autoantibodies and immune complexes leads to the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response and contributing to joint destruction. This compound covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its activity and thereby interrupting these pathogenic signaling pathways.
References
Application of (R)-Elsubrutinib in Flow Cytometry for B-Cell Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Elsubrutinib, also known as ABBV-105, is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various autoimmune diseases and B-cell malignancies.[1][3] this compound covalently binds to the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This makes it a valuable tool for studying B-cell biology and a potential therapeutic agent for B-cell-mediated disorders.
Flow cytometry is a powerful technique for the multi-parametric analysis of single cells in a heterogeneous population. In the context of B-cell analysis, flow cytometry allows for the immunophenotyping of various B-cell subsets, as well as the functional assessment of signaling pathways and activation status. This document provides detailed application notes and protocols for the use of this compound in flow cytometric analysis of B-cells, focusing on the assessment of BTK signaling and B-cell activation.
Mechanism of Action of this compound in the BCR Signaling Pathway
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to B-cell activation. Key to this cascade is the activation of BTK. This compound, by irreversibly inhibiting BTK, effectively blocks these downstream signaling events.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | [1] |
| Mechanism of Action | Irreversible covalent inhibitor | [1] |
| IC₅₀ (BTK catalytic domain) | 0.18 µM | [1] |
| IC₅₀ (BTK C481S mutant) | 2.6 µM | [1] |
Experimental Protocols
Protocol 1: Phospho-flow Cytometry for Analysis of BTK Signaling in B-Cells
This protocol details the measurement of phosphorylated BTK (pBTK) and downstream signaling proteins in B-cells following stimulation and treatment with this compound. This allows for a direct assessment of the inhibitory activity of the compound on the BCR signaling cascade.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
This compound (dissolved in DMSO).
-
B-cell stimulants (e.g., Anti-IgM F(ab')₂ fragments).
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS).
-
Fixation/Permeabilization buffers (e.g., BD Phosflow™ Fix Buffer I and Perm Buffer III).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19 (for B-cell identification).
-
Anti-phospho-BTK (Y223).
-
Anti-phospho-PLCγ2 (Y759).
-
Anti-phospho-ERK1/2 (T202/Y204).
-
-
Flow cytometer.
Workflow:
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation. Resuspend cells in pre-warmed cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C. The final DMSO concentration should be kept below 0.1%.
-
Stimulation: Add a B-cell stimulant such as anti-IgM F(ab')₂ fragments (e.g., 10 µg/mL) and incubate for a short period (e.g., 2-15 minutes) at 37°C. The optimal stimulation time should be determined empirically.
-
Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the cells with staining buffer and then permeabilize by adding ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies, including a B-cell marker (e.g., anti-CD19) and the desired phospho-specific antibodies (e.g., anti-pBTK, anti-pPLCγ2), for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19⁺ B-cell population. Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies in the this compound-treated samples compared to the vehicle-treated and unstimulated controls.
Protocol 2: Analysis of B-Cell Activation Markers
This protocol describes the use of flow cytometry to assess the effect of this compound on the expression of B-cell activation markers following stimulation.
Materials:
-
PBMCs.
-
This compound.
-
B-cell stimulants (e.g., Anti-IgM, CpG ODN, or CD40L).
-
Cell culture medium.
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19.
-
Anti-CD69.
-
Anti-CD86.
-
A viability dye (to exclude dead cells).
-
-
Flow cytometer.
Workflow:
Procedure:
-
Cell Culture: Plate PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well in complete culture medium.
-
Treatment and Stimulation: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control. Immediately after, add the B-cell stimulant (e.g., anti-IgM, CpG, or CD40L).
-
Incubation: Culture the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Staining: a. Harvest the cells and wash with staining buffer. b. Stain with a viability dye according to the manufacturer's protocol to allow for the exclusion of dead cells from the analysis. c. Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD19, anti-CD69, anti-CD86) for 30 minutes on ice, protected from light.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell population, and then on the CD19⁺ B-cell population. Analyze the percentage of cells expressing the activation markers (e.g., CD69⁺, CD86⁺) and their MFI in the this compound-treated samples compared to the vehicle-treated stimulated and unstimulated controls.
Data Presentation
The quantitative data obtained from the flow cytometry experiments should be summarized in clear and structured tables for easy comparison. Below are template tables that can be used to present your results.
Table 1: Effect of this compound on BTK Pathway Phosphorylation in Stimulated B-Cells
| This compound Conc. | pBTK (Y223) MFI | pPLCγ2 (Y759) MFI | pERK1/2 (T202/Y204) MFI |
| Unstimulated Control | Value | Value | Value |
| Stimulated + Vehicle | Value | Value | Value |
| 0.1 nM | Value | Value | Value |
| 1 nM | Value | Value | Value |
| 10 nM | Value | Value | Value |
| 100 nM | Value | Value | Value |
| 1 µM | Value | Value | Value |
| 10 µM | Value | Value | Value |
Table 2: Effect of this compound on B-Cell Activation Marker Expression
| This compound Conc. | % CD69⁺ of CD19⁺ B-cells | CD69 MFI | % CD86⁺ of CD19⁺ B-cells | CD86 MFI |
| Unstimulated Control | Value | Value | Value | Value |
| Stimulated + Vehicle | Value | Value | Value | Value |
| 0.1 nM | Value | Value | Value | Value |
| 1 nM | Value | Value | Value | Value |
| 10 nM | Value | Value | Value | Value |
| 100 nM | Value | Value | Value | Value |
| 1 µM | Value | Value | Value | Value |
| 10 µM | Value | Value | Value | Value |
Conclusion
This compound is a powerful tool for the investigation of B-cell signaling and function. The protocols outlined in this document provide a framework for utilizing flow cytometry to assess the impact of this compound on BTK-dependent signaling and B-cell activation. These methods are valuable for basic research in B-cell biology and for the preclinical evaluation of BTK inhibitors in the context of autoimmune diseases and B-cell malignancies. Researchers should optimize the specific conditions, such as inhibitor concentrations and stimulation times, for their particular experimental system.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic changes of the normal B lymphocyte repertoire in CLL in response to ibrutinib or FCR chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of BTK Phosphorylation after (R)-Elsubrutinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Elsubrutinib (also known as ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2] This blockage of BTK activity disrupts downstream signaling cascades. A key indicator of BTK activation is its autophosphorylation at the Tyrosine 223 (Y223) residue.[5] Therefore, analyzing the levels of phosphorylated BTK (p-BTK) is a crucial method for assessing the efficacy of BTK inhibitors like this compound.
These application notes provide a detailed protocol for the analysis of BTK phosphorylation at Y223 in response to this compound treatment using Western blotting, a widely used technique for protein analysis.[5][6]
Data Presentation
The following table summarizes the quantitative data on the dose-dependent inhibition of BTK phosphorylation at Y223 by this compound in TMD8 cells, as determined by Simple Western analysis. The data is estimated from graphical representations in the cited literature.[1]
| This compound Concentration (µM) | Estimated Inhibition of p-BTK (Y223) (%) |
| 0 (Vehicle Control) | 0 |
| 0.01 | ~25 |
| 0.1 | ~75 |
| 1 | ~95 |
| 10 | ~100 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture : Culture B-cell lymphoma cell lines (e.g., TMD8, Raji) in appropriate media and conditions.[7]
-
Cell Seeding : Seed cells at a density that will allow for sufficient protein extraction after treatment.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Treatment : Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Stimulation (Optional) : In some experimental setups, cells may be stimulated with an activating agent like anti-IgM to induce robust BTK phosphorylation.[1]
-
Harvesting : After treatment, harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
Protocol 2: Western Blot Analysis of BTK Phosphorylation
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[5][8]
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA kit).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: Rabbit anti-phospho-BTK (Y223) and Rabbit anti-total BTK.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis : Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay or a similar method.
-
Sample Preparation : Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against p-BTK (Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing : Repeat the washing step as described in step 8.
-
Detection : Apply the chemiluminescent substrate to the membrane and capture the signal using an appropriate imaging system.
-
Stripping and Re-probing (for Total BTK) : To normalize the p-BTK signal to the total amount of BTK protein, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total BTK. Follow the manufacturer's protocol for the stripping buffer. After stripping, repeat the blocking, primary, and secondary antibody incubation steps using the total BTK antibody.
-
Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ).[5] Calculate the ratio of p-BTK to total BTK for each sample. The percentage of inhibition can be calculated relative to the vehicle-treated control.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of BTK phosphorylation following treatment with this compound. The provided protocols and data serve as a valuable resource for researchers investigating the mechanism and efficacy of this and other BTK inhibitors. Adherence to best practices for the detection of phosphorylated proteins is crucial for obtaining reliable and reproducible results.
References
- 1. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ((R)-ABBV-105) | Btk | 1643570-23-3 | Invivochem [invivochem.com]
- 3. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
Kinase assay protocol to determine (R)-Elsubrutinib IC50
Application Note and Protocol
Topic: Kinase Assay Protocol to Determine (R)-Elsubrutinib IC50
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (also known as ABBV-105) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3][4] Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies, making it a key therapeutic target.[1][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against BTK using a luminescence-based in vitro kinase assay. The described methodology employs the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a direct indicator of enzyme activity.[6][7]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a homogeneous, bioluminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8] The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then serves as a substrate for a thermostable luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP generated and therefore correlates with kinase activity.[6][9][10] By measuring the kinase activity across a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.
Signaling Pathway
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human BTK | e.g., Promega | V3911 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Poly(Glu, Tyr) 4:1 Substrate | e.g., Sigma-Aldrich | P0275 |
| Adenosine 5'-Triphosphate (ATP) | e.g., Sigma-Aldrich | A7699 |
| This compound | MedChemExpress | HY-109143B |
| Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | D2650 |
| Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) | - | - |
| Dithiothreitol (DTT) | e.g., Sigma-Aldrich | D9779 |
| Solid white, low-volume 384-well plates | e.g., Corning | 3572 |
| Multichannel pipettes | - | - |
| Plate-reading luminometer | - | - |
Experimental Protocol
Reagent Preparation
-
Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA. Just before use, add DTT to a final concentration of 50 µM.
-
This compound Stock and Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration range that brackets the expected IC50 (e.g., 10 mM to 100 nM).
-
Further dilute these intermediate stocks into the 1X Kinase Buffer to create 4X working solutions. The final DMSO concentration in the assay should not exceed 1%.
-
-
4X ATP Solution: Prepare a 40 µM ATP solution in 1X Kinase Buffer. This will result in a final concentration of 10 µM in the assay.
-
4X BTK Enzyme Solution: Dilute the recombinant BTK enzyme in 1X Kinase Buffer to a 4X working concentration (e.g., 20 ng/µl for a final concentration of 5 ng/µl). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
4X Substrate Solution: Prepare a 4X working solution of Poly(Glu, Tyr) 4:1 substrate at 0.8 mg/ml in 1X Kinase Buffer for a final concentration of 0.2 mg/ml.
Kinase Assay Procedure
The following steps are for a final reaction volume of 20 µl in a 384-well plate.
-
Add Inhibitor: To the wells of a solid white 384-well plate, add 5 µl of the 4X this compound dilutions. For control wells, add 5 µl of 1X Kinase Buffer containing the same percentage of DMSO (e.g., 1%).
-
No Enzyme Control: Wells with buffer and substrate but no enzyme.
-
No Inhibitor Control (Max Activity): Wells with enzyme, substrate, and DMSO vehicle.
-
-
Add Enzyme and Substrate: Prepare a master mix of 4X BTK enzyme and 4X substrate solution. Add 10 µl of this mix to each well.
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This step allows the irreversible inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µl of the 4X ATP solution to all wells to initiate the reaction.
-
Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.
Luminescence Detection
-
Stop Reaction and Deplete ATP: Add 20 µl of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[10][11]
-
Convert ADP to ATP and Measure Light: Add 40 µl of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10][11]
-
Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis
Summary of Assay Conditions
| Parameter | Final Concentration / Value |
| Total Assay Volume | 20 µl |
| BTK Enzyme | 5 ng/µl |
| Poly(Glu, Tyr) 4:1 Substrate | 0.2 mg/ml |
| ATP | 10 µM |
| This compound Range | e.g., 0.1 nM - 10 µM |
| Final DMSO Concentration | ≤ 1% |
| Kinase Reaction Time | 60 minutes |
| ADP-Glo™ Reagent Incubation | 40 minutes |
| Detection Reagent Incubation | 30 minutes |
| Temperature | Room Temperature (~25°C) |
IC50 Determination
-
Data Normalization:
-
Subtract the average luminescence signal from the "No Enzyme Control" wells from all other data points to correct for background.
-
Normalize the data by setting the average signal of the "No Inhibitor Control" wells as 100% activity and the background-corrected "No Enzyme Control" as 0% activity.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 - ((Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)) * 100
-
-
Curve Fitting:
Disclaimer: This protocol is a guideline. Optimal conditions, including enzyme and substrate concentrations and incubation times, may vary and should be determined empirically for specific experimental setups.
References
- 1. This compound ((R)-ABBV-105) | Btk | 1643570-23-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Elsubrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. eastport.cz [eastport.cz]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 13. 4.5. IC50 Assay [bio-protocol.org]
Application Notes and Protocols for Investigating TLR9 Signaling Pathways Using (R)-Elsubrutinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-Elsubrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, as a tool to investigate Toll-like receptor 9 (TLR9) signaling pathways. This document includes an overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade and experimental workflow.
Introduction
This compound, also known as ABBV-105, is a small molecule inhibitor that covalently binds to the cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[1] BTK is a critical non-receptor tyrosine kinase involved in the signaling pathways of multiple immunoreceptors, including the B cell receptor (BCR), Fc receptors, and TLR9.[1][2] The activation of TLR9 by unmethylated CpG dinucleotides found in bacterial and viral DNA triggers a signaling cascade that results in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[3] this compound has been demonstrated to be a potent inhibitor of TLR9-dependent cellular assays, making it a valuable tool for dissecting the role of BTK in this pathway.[1][2]
Mechanism of Action
TLR9 is located in the endosomal compartment of immune cells such as B cells, monocytes, and plasmacytoid dendritic cells. Upon binding to its ligand, CpG-DNA, TLR9 undergoes a conformational change, dimerizes, and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates the formation of a signaling complex that includes interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This cascade ultimately leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which drive the expression of pro-inflammatory cytokines.[3]
BTK has been identified as a key downstream signaling molecule in the TLR9 pathway. Its involvement can occur through both MyD88-dependent and potentially MyD88-independent mechanisms. This compound, by irreversibly inhibiting BTK, blocks the signal transduction downstream of TLR9, thereby attenuating the subsequent inflammatory response.[2]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC | 0.18 µM | Enzymatic Assay | [2] |
| Potency in TLR9-dependent cellular assays | Potent | CpG-stimulated PBMCs | [1][2] |
| Inhibition of TNF-α release | Demonstrated | CpG-stimulated PBMCs | [2] |
Note: A specific IC50 value for the inhibition of TNF-α release in CpG-stimulated PBMCs by this compound is not currently available in the public literature.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the TLR9 signaling pathway with the point of inhibition by this compound, and a typical experimental workflow for its investigation.
Caption: TLR9 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (R)-Elsubrutinib Concentration for Kinase Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Elsubrutinib for effective kinase inhibition. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as ABBV-105, is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] It functions by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, thereby blocking its enzymatic activity.[2][3] BTK is a critical non-receptor tyrosine kinase involved in the signaling pathways of multiple immunoreceptors, making it a key player in the development and function of B cells and other immune cells.[3][4]
Q2: What is the recommended starting concentration for in vitro experiments?
The half-maximal inhibitory concentration (IC50) of this compound for the BTK catalytic domain is approximately 0.18 µM.[1][2] For initial in vitro experiments, a concentration range bracketing this IC50 value is recommended. A typical starting point could be a 10-point dose-response curve ranging from 0.01 µM to 10 µM. The optimal concentration will ultimately depend on the specific cell type, assay conditions, and experimental goals.
Q3: How selective is this compound for BTK?
Illustrative Kinase Selectivity Profile
| Kinase | IC50 (nM) |
|---|---|
| BTK | 0.18 |
| ITK | >1000 |
| TEC | >1000 |
| EGFR | >10000 |
| JAK3 | >10000 |
| SRC | >5000 |
| LYN | >2000 |
| SYK | >1500 |
(Note: This table is for illustrative purposes and does not represent actual data for this compound.)
Q4: In which cellular assays can this compound be used?
This compound has been shown to be effective in various cell-based assays that rely on BTK signaling. These include:
-
Inhibition of IgM-mediated B cell proliferation.[3]
-
Blockade of IgE-stimulated histamine release from basophils.[2][3]
-
Inhibition of IgG-stimulated IL-6 release from monocytes.[2][3]
-
Inhibition of TNF release from CpG-DNA stimulated peripheral blood mononuclear cells (PBMCs).[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of BTK activity | Incorrect concentration of this compound: The concentration may be too low for the specific cell line or assay conditions. | Perform a dose-response experiment to determine the optimal IC50 for your system. We recommend a range from 0.01 µM to 10 µM. |
| Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[2][5] Prepare fresh dilutions for each experiment from a stock solution. | |
| Cell line resistance: The cell line used may have mutations in BTK (e.g., C481S) that prevent covalent binding of the inhibitor. | Sequence the BTK gene in your cell line to check for resistance mutations. Consider using a cell line known to be sensitive to covalent BTK inhibitors. | |
| High background signal in kinase assay | Non-specific binding: The inhibitor may be binding to other components in the assay mixture. | Optimize assay conditions by adjusting buffer components, ATP concentration, and incubation times. Include appropriate controls, such as a kinase-dead mutant. |
| Contaminated reagents: Reagents may be contaminated with ATP or other substances that interfere with the assay. | Use fresh, high-quality reagents. Filter-sterilize all buffers. | |
| Variability between experimental replicates | Inconsistent cell plating or treatment: Uneven cell numbers or inconsistent addition of the inhibitor can lead to variability. | Ensure accurate and consistent cell seeding and compound addition. Use automated liquid handling systems if available. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell viability. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Unexpected off-target effects | Inhibition of other kinases: Although selective, at high concentrations this compound may inhibit other kinases with a similar active site. | Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a structurally different BTK inhibitor as a control to confirm that the observed phenotype is due to BTK inhibition. |
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant BTK.
Materials:
-
Recombinant active BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 10 µL of a solution containing the BTK enzyme and substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
B-Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on the proliferation of B-cells stimulated with an anti-IgM antibody.
Materials:
-
Isolated primary B-cells or a B-cell line (e.g., Ramos)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Anti-IgM antibody (F(ab')₂ fragment)
-
This compound stock solution (in DMSO)
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Label B-cells with CFSE according to the manufacturer's protocol, if using this method.
-
Seed the B-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Measure cell proliferation:
-
CFSE: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
MTT/WST-1: Add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.
-
-
Determine the effect of this compound on B-cell proliferation by comparing the treated samples to the vehicle control.
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell-based assays.
Caption: A logical troubleshooting workflow for experiments where no inhibition is observed.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Enhancement of IgE-mediated histamine release from human basophils by immune-specific lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay [bio-protocol.org]
(R)-Elsubrutinib solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Elsubrutinib, focusing on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. By covalently binding to a cysteine residue in the active site of BTK, this compound blocks its activity, thereby inhibiting downstream signaling.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. Why is this happening?
This is a common issue for many small molecule inhibitors, including this compound, which have high solubility in organic solvents like DMSO but poor solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit in the final buffer composition, leading to precipitation.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 25 mg/mL in DMSO with the aid of ultrasonication and warming.
Q4: How can I improve the solubility of this compound in my aqueous buffer for in vitro assays?
Several strategies can be employed to improve the aqueous solubility of this compound for in vitro experiments:
-
Use of Co-solvents: Including a small percentage of an organic co-solvent like ethanol or PEG-400 in your final buffer can help maintain solubility.
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. For weakly basic compounds, solubility is generally higher at lower pH.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added at low concentrations (typically 0.01-0.1%) to the buffer to aid in solubilization.
Q5: Are there established formulations for in vivo studies with this compound?
Yes, for in vivo administration, formulations using a combination of solvents and surfactants are often necessary. A common approach involves a mixture of DMSO, PEG300, Tween® 80, and saline.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your experiments.
Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
Initial Assessment Workflow
Caption: Initial assessment of this compound precipitation.
Data Presentation: Expected pH-Dependent Aqueous Solubility
Disclaimer: Specific quantitative solubility data for this compound in various aqueous buffers is not publicly available. The following table provides an illustrative example of the expected solubility profile for a typical poorly soluble, weakly basic kinase inhibitor.
| Buffer System (50 mM) | pH | Expected Solubility Range (µg/mL) | Notes |
| Citrate Buffer | 3.0 | 10 - 50 | Higher solubility expected at acidic pH due to protonation of the molecule. |
| Acetate Buffer | 5.0 | 1 - 10 | Intermediate solubility. |
| Phosphate Buffer | 7.4 | < 1 | Low solubility expected at physiological pH. |
| Tris Buffer | 8.0 | < 0.5 | Very low solubility expected at basic pH. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol provides a method for rapidly assessing the kinetic solubility of this compound in a buffer of interest.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for UV-based detection)
-
Plate shaker
-
Microplate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).
-
Dispense into Microplate: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of the 96-well plate in triplicate. Include DMSO-only wells as a control.
-
Add Aqueous Buffer: Add the aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL for a 1:100 dilution).
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.
-
Measurement:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the λmax of this compound.
-
Workflow for Kinetic Solubility Assay
Identifying and mitigating off-target effects of (R)-Elsubrutinib
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of (R)-Elsubrutinib (also known as ABBV-105), a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a covalent inhibitor that primarily targets Bruton's Tyrosine Kinase (BTK) by forming an irreversible bond with the cysteine 481 residue in the active site.[1] The IC50 for the catalytic domain of BTK is 0.18 µM.[2][3]
Q2: How selective is this compound for BTK?
This compound has demonstrated high selectivity for BTK. In a KINOMEscan® panel consisting of 456 kinases, significant inhibition was observed only for BTK at a concentration of 0.015 µM.[1] However, as a covalent inhibitor, there is potential for off-target activity, particularly against other kinases that have a cysteine residue in a homologous position to Cys481 in BTK.
Q3: What are the known or potential off-target kinases for this compound?
While highly selective, this compound has been evaluated against other TEC family kinases that also possess a cysteine residue in their active sites. The selectivity for BTK over these kinases is significant, with selectivity ratios ranging from 33 to over 280-fold.[1] Specific IC50 values for some of these off-target kinases have been reported and are detailed in the data tables below.
Q4: What are the potential consequences of off-target inhibition?
Off-target effects can lead to unexpected experimental results, confounding data interpretation, and in a clinical setting, could contribute to adverse events. Therefore, it is crucial for researchers to be aware of and control for potential off-target activities of any kinase inhibitor.
Q5: How can I determine if the observed effects in my experiment are due to off-target activity?
Several experimental approaches can help distinguish between on-target and off-target effects. These include performing dose-response studies, using a structurally unrelated BTK inhibitor as a control, and directly assessing the activity of potential off-target kinases. Detailed protocols for some of these methods are provided in this guide.
Troubleshooting Guide
Problem: Unexpected or paradoxical cellular phenotypes are observed following treatment with this compound that are not consistent with known BTK signaling pathways.
Possible Cause: The observed phenotype may be a result of this compound inhibiting one or more off-target kinases.
Mitigation and Verification Strategies:
-
Review the Selectivity Profile: Compare the concentration of this compound used in your experiments with the known IC50 values for both BTK and potential off-target kinases (see Data Tables section). If using high concentrations, the likelihood of off-target engagement increases.
-
Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the lowest effective concentration that elicits the desired on-target phenotype. This can help minimize off-target effects.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help confirm that the observed effects are due to kinase inhibition and not a non-specific compound effect.
-
Employ a Structurally Unrelated BTK Inhibitor: Use another potent and selective BTK inhibitor with a different chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect of BTK inhibition.
-
Rescue Experiment with a C481S BTK Mutant: Since this compound's potency is significantly reduced against BTK with a C481S mutation (IC50 of 2.6 µM)[1], expressing this mutant in your cells could demonstrate that the effect is dependent on covalent binding to BTK.
-
Directly Assess Off-Target Kinase Activity: If you suspect a specific off-target kinase is being inhibited, you can directly measure its activity in your experimental system using techniques like Western blotting for downstream substrates or in-vitro kinase assays.
Quantitative Data
The following tables summarize the available quantitative data for this compound's potency and selectivity.
Table 1: Potency of this compound against BTK
| Target | IC50 (nM) | Assay Conditions |
| BTK (Wild-Type) | 180 | Enzymatic assay, 1-hour incubation[2][3] |
| BTK (C481S Mutant) | 2600 | Enzymatic assay[1] |
Table 2: Selectivity Profile of this compound against TEC Family Kinases
| Off-Target Kinase | IC50 (nM) |
| TEC | 23,400 |
| ITK | 32,400 |
| BMX | 9,180 |
| TXK | 14,400 |
Data sourced from Ringheim et al., 2021, Frontiers in Immunology.
Experimental Protocols
Protocol 1: Western Blot Analysis to Assess Off-Target Kinase Activity
This protocol provides a general framework for assessing the phosphorylation status of a downstream substrate of a suspected off-target kinase.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibody specific for the phosphorylated substrate of the suspected off-target kinase.
-
Primary antibody for the total protein of the substrate (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding sample loading buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein of the substrate to confirm equal loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Intact cells.
-
This compound and vehicle control (DMSO).
-
PBS.
-
Thermal cycler.
-
Lysis buffer (containing protease inhibitors).
-
Centrifuge.
-
Equipment for protein quantification and Western blotting (as described in Protocol 1).
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein (BTK or a suspected off-target) remaining at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
References
Stability of (R)-Elsubrutinib in long-term storage and experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of (R)-Elsubrutinib for long-term storage and experimental conditions. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions as recommended by the manufacturer. Adherence to these guidelines is crucial to prevent degradation and ensure the compound's integrity over time.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). For immediate use in in vivo experiments, it is advisable to prepare fresh working solutions on the same day. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial[1]. To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes[1].
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous buffers?
A4: There is limited specific data on the stability of this compound in various aqueous buffers and at different pH values. The stability of small molecules in aqueous solutions can be pH-dependent. It is advisable to prepare fresh aqueous solutions for each experiment and to assess the stability of the compound in your specific experimental buffer system if it is to be incubated for extended periods.
Data Presentation: Stability Summary
The following tables summarize the available stability data for this compound.
Table 1: Long-Term Storage Stability of this compound Powder
| Storage Condition | Duration | Reference |
| -20°C | 3 years | [2] |
| 4°C | 2 years | [2] |
Table 2: Stability of this compound in Solvent
| Solvent | Storage Condition | Duration | Reference |
| DMSO | -80°C | 6 months | [3] |
| DMSO | -20°C | 1 month | [3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of compound in cell culture media | - The final concentration of DMSO may be too high. - The compound's solubility limit in the aqueous media has been exceeded. | - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. - Prepare a more dilute stock solution or sonicate the final solution briefly before adding it to the cells. |
| Inconsistent or unexpected experimental results | - Degradation of the compound due to improper storage or handling. - Multiple freeze-thaw cycles of the stock solution. | - Verify the storage conditions of both the solid compound and the stock solution. - Always use freshly prepared working solutions from a properly stored stock. - Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Loss of compound activity in prolonged experiments | - Instability of the compound in the experimental buffer or media over time. | - For long-term experiments, consider replenishing the compound at regular intervals. - If possible, perform a pilot stability study of this compound in your specific experimental media under the conditions of your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic bath until the compound is fully dissolved[1].
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[3].
-
Protocol 2: General Procedure for Assessing Compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions. It may require optimization for your specific instrumentation and experimental setup.
-
Objective: To determine the stability of this compound over time under defined conditions using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Experimental buffer or medium
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
-
Procedure:
-
Prepare a solution of this compound in the desired experimental buffer at the relevant concentration.
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC. A typical starting point would be a C18 column with a gradient elution from a low to high concentration of organic solvent (e.g., acetonitrile) in water, both containing 0.1% formic acid.
-
Monitor the chromatogram for the peak corresponding to this compound and the appearance of any new peaks that may represent degradation products.
-
Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in in vitro assays.
References
Technical Support Center: (R)-Elsubrutinib Resistance in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to (R)-Elsubrutinib in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the BTK active site, effectively blocking its kinase activity.[2][3] This inhibition disrupts B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1]
Q2: What are the common mechanisms of acquired resistance to covalent BTK inhibitors like this compound?
Acquired resistance to covalent BTK inhibitors typically arises from genetic mutations or the activation of bypass signaling pathways. The most frequently observed mechanisms include:
-
Mutations in BTK : The most common resistance mechanism is a mutation at the Cys481 binding site (e.g., C481S), which prevents the covalent binding of the inhibitor.[3] Other mutations in the BTK kinase domain, such as T474I and L528W, or in the SH2 domain, like T316A, have also been identified to confer resistance.[1][3]
-
Mutations in Downstream Signaling Molecules : Activating mutations in genes downstream of BTK, such as PLCG2 (Phospholipase C gamma 2), can lead to ligand-independent pathway activation, bypassing the need for BTK activity.[3][4]
-
Epigenetic Reprogramming : Changes in the epigenetic landscape can lead to a phenotypic shift that alters BCR signaling, allowing for BTK-independent activation of downstream pathways like NF-κB.[4][5]
-
Activation of Bypass Pathways : Upregulation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibition of BTK signaling.[6]
Q3: How much of a shift in the IC50 value should I expect in a resistant cell line?
The magnitude of the shift in the half-maximal inhibitory concentration (IC50) can vary depending on the resistance mechanism. For cell lines with the BTK C481S mutation, a significant loss in potency is expected for covalent inhibitors. For example, the IC50 for Elsubrutinib against the BTK (C481S) mutant is 2.6 µM, a substantial increase from its 0.18 µM IC50 for the wild-type catalytic domain.[2] In other models, a 1000-fold increase in resistance to ibrutinib has been observed in cell lines with a C481Y mutation. Researchers can expect a significant increase in the IC50 value, often ranging from 10-fold to over 1000-fold, depending on the specific cell line and resistance mechanism.
Q4: Can resistance to this compound be overcome?
Yes, several strategies are being explored to overcome resistance to covalent BTK inhibitors:
-
Non-covalent BTK Inhibitors : These inhibitors do not rely on binding to Cys481 and can be effective against cell lines with this mutation.
-
Combination Therapies : Targeting parallel or downstream pathways simultaneously can be an effective strategy. For example, combining a BTK inhibitor with a PI3K inhibitor has shown promise.[7][8]
-
BTK Degraders : Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the BTK protein can be effective against both wild-type and mutated BTK.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and resistant cell lines.
| Problem | Possible Causes | Recommended Solutions |
| My cell line is no longer responding to this compound at the expected IC50. | 1. Development of spontaneous resistance. 2. Cell line misidentification or contamination. 3. Incorrect drug concentration or degradation of the compound. | 1. Perform a dose-response assay to determine the new IC50. Sequence the BTK and PLCG2 genes to check for mutations. 2. Authenticate the cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. 3. Prepare fresh drug stocks. Verify the concentration and purity of the this compound stock solution. |
| I am unable to generate a resistant cell line. | 1. The starting drug concentration is too high, leading to excessive cell death. 2. The incremental increase in drug concentration is too rapid. 3. The cell line has a low intrinsic mutation rate. | 1. Start with a sub-lethal concentration, such as the IC20 or IC50.[10] 2. Allow the cells to recover and repopulate between dose escalations. Increase the drug concentration more gradually (e.g., 1.5-fold increments).[10] 3. Consider using a different parental cell line or a longer duration for the resistance development protocol. |
| My Western blot shows incomplete inhibition of p-BTK in a supposedly sensitive cell line. | 1. Insufficient drug concentration or incubation time. 2. Technical issues with the Western blot procedure (e.g., antibody quality, transfer efficiency). 3. High levels of BTK expression in the cell line. | 1. Increase the concentration of this compound or the incubation time. 2. Run appropriate controls, including a positive control for p-BTK and a loading control. Validate the specificity of the primary antibodies. 3. Normalize p-BTK levels to total BTK levels to accurately assess the degree of inhibition. |
| Sequencing did not reveal any mutations in BTK or PLCG2 in my resistant cell line. | 1. Resistance is mediated by a non-genetic mechanism. 2. The mutation is in a different gene. 3. The mutation is present in a sub-clonal population and was not detected by Sanger sequencing. | 1. Investigate epigenetic changes or the activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK) using phosphoproteomics or Western blotting.[6] 2. Consider whole-exome sequencing to identify novel resistance mutations. 3. Use a more sensitive method like next-generation sequencing (NGS) to detect low-frequency mutations. |
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values for this compound against sensitive and resistant cell lines, based on typical data for covalent BTK inhibitors.
| Cell Line | Genotype | This compound IC50 (µM) | Fold Change in Resistance |
| Parental Line | BTK WT, PLCG2 WT | 0.18 | - |
| Resistant Line A | BTK C481S | 2.6 | ~14.4 |
| Resistant Line B | PLCG2 R665W | 1.5 | ~8.3 |
| Resistant Line C | BTK WT, PLCG2 WT | 1.2 | ~6.7 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating concentrations of this compound.[10][11]
-
Determine the Initial IC50 : Perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure : Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage : Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with fresh media containing the same concentration of the drug.
-
Dose Escalation : Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat and Select : Repeat steps 3 and 4, gradually increasing the drug concentration over several months. A resistant population will be selected that can proliferate at significantly higher concentrations of the drug.
-
Characterize Resistant Population : Once a resistant population is established, confirm the shift in IC50 and investigate the mechanism of resistance.
Protocol 2: Confirmation of Resistance via Cell Viability Assay
This protocol uses a CCK-8 assay to compare the viability of parental and resistant cells in the presence of this compound.[9]
-
Cell Seeding : Seed both parental and putative resistant cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Drug Treatment : Prepare a serial dilution of this compound in culture media. Replace the media in the wells with the drug-containing media. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for 48-72 hours.
-
CCK-8 Assay : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure Absorbance : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both cell lines using non-linear regression analysis.
Protocol 3: Assessment of BTK Pathway Activity by Western Blot
This protocol assesses the phosphorylation status of BTK and downstream targets to confirm pathway inhibition.
-
Cell Treatment : Treat both parental and resistant cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include an untreated control.
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-BTK (Y223), total BTK, p-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Visualizations
Caption: BTK signaling pathway and resistance mechanisms.
Caption: Workflow for generating resistant cell lines.
Caption: Troubleshooting decision tree for resistance.
References
- 1. Identification of a structurally novel BTK mutation that drives ibrutinib resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. BTK Inhibitor Acquired Resistance Panel [neogenomics.com]
- 5. Efficacy and Safety of ABBV-599 (Elsubrutinib and Upadacitinib Combination) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: Results Through 104 Weeks in a Long-Term Extension Study - ACR Meeting Abstracts [acrabstracts.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Safety and efficacy of elsubrutinib or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in (R)-Elsubrutinib experiments
Welcome to the technical support center for (R)-Elsubrutinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as ABBV-105, is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It forms a covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK, leading to its permanent inactivation.[3] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways, which are essential for B-cell proliferation, survival, and activation.[1][2] By irreversibly inhibiting BTK, this compound effectively blocks these signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C for long-term use. It is recommended to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q3: I am not seeing the expected inhibition of BTK signaling in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of expected activity. Here are some troubleshooting steps:
-
Cell Line Sensitivity: The sensitivity of different cell lines to BTK inhibitors can vary. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock solution.
-
Assay Conditions: The timing of compound addition and stimulation can be critical for irreversible inhibitors. Pre-incubation of cells with this compound before stimulation is often necessary to allow for covalent bond formation and complete target inhibition.
-
Off-Target Effects vs. Lack of On-Target Effect: If you are observing unexpected cellular phenotypes, consider the possibility of off-target effects. While this compound is reported to be highly selective, cross-reactivity with other kinases containing a susceptible cysteine residue is a possibility with covalent inhibitors.[1]
-
Cellular BTK Expression: Confirm that your cell line expresses sufficient levels of BTK.
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are a common challenge in cell-based assays.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inconsistent Seeding Density | Use a cell counter to ensure accurate and consistent cell seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to create a humidity barrier. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Standardize all incubation times, including pre-incubation with the inhibitor and the stimulation period. |
Issue 2: Weak or No Inhibition of Downstream Signaling (e.g., Phospho-PLCy2, Phospho-ERK)
Observing a lack of effect on downstream signaling pathways is a critical issue that requires systematic troubleshooting.
Troubleshooting Workflow:
Caption: Troubleshooting logic for weak or no downstream signaling inhibition.
Issue 3: Discrepancy Between Biochemical and Cellular Potency
It is common to observe a difference between the biochemical IC50 (against the isolated enzyme) and the cellular IC50.
Factors Contributing to Discrepancies:
| Factor | Explanation |
| Cellular Permeability | The compound must cross the cell membrane to reach its intracellular target. Poor permeability will result in a higher cellular IC50. |
| Intracellular ATP Concentration | The high concentration of ATP within cells can compete with ATP-competitive inhibitors, leading to a rightward shift in the IC50 value. |
| Efflux Pumps | Active efflux of the compound out of the cell by transporters like P-glycoprotein can reduce the intracellular concentration and apparent potency. |
| Plasma Protein Binding (in vivo) | For in vivo studies, binding to plasma proteins can reduce the free fraction of the drug available to inhibit BTK. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical information.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | BTK Catalytic Domain | 0.18 µM | [2][3] |
| Cellular Assay | IgE-stimulated basophil histamine release | Potent Inhibition | [3] |
| Cellular Assay | IgG-stimulated monocyte IL-6 release | Potent Inhibition | [3] |
| Cellular Assay | IgM-mediated B-cell proliferation | Potent Inhibition | [3] |
| Cellular Assay | CpG-DNA stimulated PBMC TNF-α release | Potent Inhibition | [3] |
Note: Specific cellular IC50 values across a broad range of cancer cell lines are not publicly available. Researchers are encouraged to determine the IC50 in their cell lines of interest.
Experimental Protocols
Protocol 1: Cell-Based ELISA for BTK Phosphorylation
This protocol provides a general framework for a cell-based ELISA to assess the inhibition of BTK auto-phosphorylation at Tyrosine 223 (pBTK Y223).
Experimental Workflow:
Caption: Workflow for a cell-based ELISA to measure BTK phosphorylation.
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., Ramos, TMD8) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with an appropriate BTK activator (e.g., anti-IgM F(ab')2 fragments) for a predetermined time (e.g., 10-15 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After washing, add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Normalization: Normalize the pBTK signal to the total cell number in each well, which can be determined by a subsequent staining method like crystal violet.
Protocol 2: Flow Cytometry for BTK Target Occupancy
This protocol outlines a method to assess the percentage of BTK molecules covalently bound by this compound.
Principle of the Assay: A fluorescently labeled, reversible BTK probe is used to bind to the active sites of BTK that are not occupied by the irreversible inhibitor. The decrease in fluorescent signal in treated cells compared to control cells reflects the target occupancy.
Experimental Workflow:
Caption: Workflow for assessing BTK target occupancy by flow cytometry.
Detailed Methodology:
-
Cell Treatment: Treat your cell suspension with varying concentrations of this compound for a defined period. Include a DMSO vehicle control.
-
Washing: Wash the cells thoroughly to remove any unbound inhibitor.
-
Probe Incubation: Incubate the treated cells with a fluorescently labeled, reversible BTK probe at a concentration that gives a robust signal in the control cells.
-
Surface Staining: Stain the cells with antibodies against cell surface markers to identify the cell population of interest (e.g., CD19 for B-cells).
-
Data Acquisition: Acquire the data on a flow cytometer, measuring the fluorescence of the BTK probe in the target cell population.
-
Data Analysis: Calculate the percent target occupancy as follows: % Occupancy = (1 - (MFI of treated cells / MFI of control cells)) * 100 Where MFI is the mean fluorescence intensity of the BTK probe.
Signaling Pathways
BTK Signaling Pathway and the Action of this compound:
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2), which ultimately results in calcium mobilization, activation of transcription factors (e.g., NF-κB), and subsequent B-cell proliferation and survival. This compound irreversibly binds to BTK, preventing its activation and blocking the entire downstream signaling cascade.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
This technical support center provides a starting point for troubleshooting your experiments with this compound. For further assistance, please consult the relevant product datasheets and published literature.
References
Validation & Comparative
A Comparative Analysis of (R)-Elsubrutinib and Ibrutinib Efficacy in Chronic Lymphocytic Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Bruton's tyrosine kinase (BTK) inhibitors (R)-Elsubrutinib and ibrutinib, with a focus on their efficacy in preclinical models of Chronic Lymphocytic Leukemia (CLL). While ibrutinib is a well-established therapeutic agent with extensive supporting data, information on this compound in the context of CLL is limited. This document summarizes the available preclinical and clinical data to facilitate an informed perspective on their potential relative efficacy.
Introduction
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1] Inhibition of BTK has emerged as a highly effective therapeutic strategy for various B-cell malignancies, including CLL. Ibrutinib, the first-in-class BTK inhibitor, has transformed the treatment landscape for CLL.[1] this compound (also known as ABBV-105) is another BTK inhibitor that has been under investigation. This guide aims to compare the efficacy of these two compounds based on available data.
Mechanism of Action
Both ibrutinib and this compound are inhibitors of BTK. Ibrutinib is a first-generation, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to its inactivation.[1] This blocks downstream signaling pathways, including NF-κB, which are crucial for CLL cell survival and proliferation.
This compound also acts by targeting and inhibiting BTK. While specific details on its binding mechanism in CLL models are not extensively published, it is classified as a BTK inhibitor.[2]
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
Preclinical Efficacy Data
A direct head-to-head comparison of this compound and ibrutinib in CLL models is not available in the public domain. The following tables summarize the available data for each compound.
Table 1: Preclinical Efficacy of Ibrutinib in CLL Models
| Parameter | Cell Line/Model | Result | Reference |
| In Vitro Cell Viability (IC50) | Primary CLL cells | Dose-dependent cytotoxicity | [3] |
| Apoptosis Induction | Primary CLL cells | Induction of apoptosis | [3] |
| Inhibition of BCR Signaling | Primary CLL cells | Inhibition of BTK, PLCγ2, ERK, and AKT phosphorylation | [4] |
| Inhibition of Chemokine Secretion | Primary CLL cells | Reduction of CCL3 and CCL4 secretion | [5] |
| In Vivo Tumor Burden | CLL xenograft models (NSG mice) | Significant reduction in tumor burden | [6] |
| Survival | TCL1 adoptive transfer mouse model | Significant increase in survival | [6] |
Table 2: Preclinical and Clinical Data for this compound
| Parameter | Indication/Model | Result | Reference |
| Mechanism of Action | General | Agammaglobulinaemia tyrosine kinase (BTK) inhibitor | [2] |
| Clinical Development | Systemic Lupus Erythematosus (SLE) | Phase II trial arm discontinued due to lack of efficacy | [7] |
| Preclinical Data in B-cell Malignancies | Not specified | Limited publicly available data | N/A |
Note: The discontinuation of the elsubrutinib arm in a phase II trial for SLE due to lack of efficacy raises questions about its potency and potential for clinical benefit in other indications, including B-cell malignancies. However, direct extrapolation of these findings to CLL models requires caution.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are representative protocols for key experiments used to evaluate BTK inhibitors in CLL models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed primary CLL cells or CLL cell lines in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: Add varying concentrations of the BTK inhibitor (this compound or ibrutinib) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[8][9][10][11][12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat CLL cells with the desired concentrations of the BTK inhibitor and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3][13][14][15]
In Vivo Xenograft Model
This model assesses the anti-tumor activity of a compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice, such as NOD/scid/gamma (NSG) mice.
-
Cell Implantation: Inject 5-10 x 10^6 primary CLL cells intravenously or subcutaneously into the mice.
-
Tumor Growth: Monitor tumor growth (for subcutaneous models) or engraftment of CLL cells in peripheral blood and spleen.
-
Drug Administration: Once tumors are established or engraftment is confirmed, randomize mice into treatment groups (vehicle control, this compound, ibrutinib). Administer drugs orally at predetermined doses and schedules.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors, spleens, and peripheral blood for analysis of tumor burden, cell proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).[4][6][16][17]
Hypothetical Experimental Workflow for Comparing BTK Inhibitors in a CLL Xenograft Model
Conclusion
Ibrutinib is a potent and well-characterized BTK inhibitor with extensive preclinical and clinical data supporting its efficacy in CLL. It effectively inhibits BCR signaling, induces apoptosis, and reduces tumor burden in various CLL models.
In contrast, there is a significant lack of publicly available preclinical data to support the efficacy of this compound specifically in CLL models. The available information indicates its mechanism as a BTK inhibitor, but its development has been more prominently focused on autoimmune indications, with a notable setback in a Phase II trial for SLE.
Therefore, based on the current evidence, a direct and meaningful comparison of the efficacy of this compound and ibrutinib in CLL models is not possible. Ibrutinib remains the benchmark BTK inhibitor in this context. Further preclinical studies evaluating this compound's activity in B-cell malignancies are necessary to determine its potential as a therapeutic agent for CLL. The provided experimental protocols offer a framework for conducting such comparative efficacy studies.
References
- 1. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elsubrutinib - AbbVie - AdisInsight [adisinsight.springer.com]
- 3. kumc.edu [kumc.edu]
- 4. Modeling Tumor-Host Interactions of Chronic Lymphocytic Leukemia in Xenografted Mice to Study Tumor Biology and Evaluate Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Elsubrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. MTT assay [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. upcommons.upc.edu [upcommons.upc.edu]
Validating the Irreversible Binding of (R)-Elsubrutinib to BTK Cys481: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Elsubrutinib's performance with other Bruton's tyrosine kinase (BTK) inhibitors, focusing on the validation of its irreversible binding to the Cys481 residue. The information presented herein is supported by experimental data from various scientific publications.
This compound (also known as ABBV-105) is a potent and selective irreversible inhibitor of BTK. Its mechanism of action involves the formation of a covalent bond with the cysteine 481 residue within the ATP-binding site of BTK, leading to sustained inhibition of the kinase activity. This irreversible binding is a key feature of its pharmacological profile and is a critical aspect to validate in its development as a therapeutic agent.
Comparative Analysis of BTK Inhibitors
The following tables summarize key quantitative data for this compound and other notable irreversible BTK inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Potency of Irreversible BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Kd (nM) |
| This compound | BTK | 180 | - |
| Ibrutinib | BTK | 0.5 - 1.5 | - |
| Acalabrutinib | BTK | 5.1 | - |
| Zanubrutinib | BTK | 0.5 | - |
| Tirabrutinib | BTK | 6.8 | - |
Table 2: Kinase Inactivation Efficiency of Irreversible BTK Inhibitors
| Inhibitor | Target | k_inact/K_I (M⁻¹s⁻¹) |
| Ibrutinib | BTK | 3.28 x 10⁵ |
| Tirabrutinib | BTK | 2.4 x 10⁴ |
| Acalabrutinib | BTK | ~3.1 x 10⁴ |
Note: kinact/KI data for this compound was not available in the reviewed literature.
Experimental Protocols
Mass Spectrometry for Validation of Covalent Binding
Mass spectrometry is a crucial technique to confirm the covalent modification of BTK by an irreversible inhibitor. The general workflow is as follows:
-
Incubation: Recombinant BTK protein is incubated with the irreversible inhibitor (e.g., this compound) to allow for covalent bond formation. A control sample with a vehicle (e.g., DMSO) is also prepared.
-
Denaturation, Reduction, and Alkylation: The protein samples are denatured, and the disulfide bonds are reduced and then alkylated to prevent re-formation.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is set to detect the mass shift corresponding to the adduction of the inhibitor to the Cys481-containing peptide.
-
Data Analysis: The MS/MS spectra are analyzed to confirm the sequence of the modified peptide and pinpoint the exact site of covalent modification, which should be Cys481.
Cellular BTK Occupancy Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the occupancy of BTK by an inhibitor in a cellular context.
-
Cell Treatment: A relevant cell line (e.g., Ramos B cells) or peripheral blood mononuclear cells (PBMCs) are treated with varying concentrations of the irreversible BTK inhibitor for a specified time.
-
Cell Lysis: The cells are lysed to release the intracellular proteins, including BTK.
-
TR-FRET Reaction: The cell lysate is incubated with a pair of antibodies for detecting total and unbound BTK.
-
A terbium-labeled anti-BTK antibody (donor fluorophore) binds to a region of BTK distinct from the active site.
-
A fluorescently labeled probe that binds to the Cys481 residue (acceptor fluorophore) is used to detect unoccupied BTK.
-
A second fluorescently labeled anti-BTK antibody that binds to a different epitope can be used to measure total BTK.
-
-
Signal Detection: The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal from the Cys481-binding probe with increasing inhibitor concentration indicates target engagement.
-
Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from inhibitor-treated cells to that of vehicle-treated cells.
Visualizations
Caption: BTK Signaling Pathway.
Caption: Mass Spectrometry Workflow.
Caption: Irreversible Binding Logic.
Comparative study of (R)-Elsubrutinib and acalabrutinib in safety profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of covalent BTK inhibitors has revolutionized patient outcomes, with first-generation inhibitors like ibrutinib demonstrating significant efficacy. However, off-target effects have led to the development of second-generation inhibitors with improved selectivity and safety profiles. This guide provides a comparative study of the safety profiles of two such BTK inhibitors: (R)-Elsubrutinib (ABBV-105), an investigational agent, and acalabrutinib (Calquence®), an approved therapeutic for various B-cell cancers.
This analysis is based on publicly available preclinical and clinical data. It is important to note that while extensive safety data is available for acalabrutinib, the clinical safety profile of this compound as a monotherapy is less characterized in the public domain due to the discontinuation of its monotherapy arm in a key clinical trial for reasons of efficacy, not safety.
Mechanism of Action and Signaling Pathway
Both this compound and acalabrutinib are potent and highly selective covalent inhibitors of BTK. They form an irreversible bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme. This covalent binding leads to the inhibition of BTK enzymatic activity, which in turn blocks B-cell receptor (BCR) signaling. The disruption of the BCR signaling pathway inhibits B-cell proliferation, survival, and adhesion, which is crucial for the therapeutic effect in B-cell malignancies and autoimmune diseases.
Comparative Safety Profile
The safety profiles of this compound and acalabrutinib are summarized below, with quantitative data presented where available.
This compound Safety Profile
The clinical safety data for this compound primarily originates from the Phase 2 SLEek study (NCT03978520), which evaluated its use in patients with systemic lupus erythematosus (SLE), both as a monotherapy and in combination with the JAK inhibitor upadacitinib.[1] The monotherapy arm of this study was discontinued due to a lack of efficacy, though it was noted that there were no new safety concerns leading to this decision.[1] A study in rheumatoid arthritis also showed no significant improvements in efficacy for elsubrutinib monotherapy, with treatment-emergent adverse events observed in similar proportions across all treatment groups.[2]
Long-term extension studies of the combination therapy (elsubrutinib with upadacitinib) have reported that the combination was well-tolerated, and no new safety signals were observed beyond the known profiles of each drug class.[3] Preclinical studies have suggested that elsubrutinib is efficacious in models of inflammation without serious safety concerns.[3]
Due to the limited public availability of detailed adverse event data from the elsubrutinib monotherapy arms of clinical trials, a direct quantitative comparison with acalabrutinib is not feasible at this time.
Acalabrutinib Safety Profile
Acalabrutinib has a well-characterized safety profile from extensive clinical trials in various B-cell malignancies. The data presented below is largely derived from the head-to-head Phase 3 ELEVATE-RR trial, which compared acalabrutinib with ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL).[4]
Table 1: Key Adverse Events of Clinical Interest (Any Grade) from the ELEVATE-RR Trial [4]
| Adverse Event | Acalabrutinib (n=266) | Ibrutinib (n=263) |
| Atrial Fibrillation/Flutter | 9.4% | 16.0% |
| Hypertension | 9.0% | 22.8% |
| Bleeding Events | 38.0% | 51.3% |
| Diarrhea | 34.6% | 46.0% |
| Arthralgia | 15.8% | 22.8% |
| Headache | 34.6% | 20.2% |
| Cough | 28.9% | 21.3% |
Table 2: Common Treatment-Emergent Adverse Events (Any Grade) with Acalabrutinib
| Adverse Event | Frequency |
| Headache | 39% |
| Diarrhea | 35% |
| Upper Respiratory Tract Infection | 35% |
| Musculoskeletal Pain | 32% |
| Rash | 25% |
| Fatigue | 23% |
| Nausea | 22% |
| Bruising | 21% |
| Dizziness | 20% |
| Hemorrhage | 20% |
| Lower Respiratory Tract Infection | 18% |
| Joint Pain | 16% |
| Urinary Tract Infection | 15% |
| Data compiled from various clinical trial sources. |
Experimental Protocols for Safety Assessment
The safety of BTK inhibitors is evaluated through a comprehensive series of non-clinical and clinical studies. The following sections outline the general methodologies for key experiments.
In Vitro Kinase Selectivity Profiling
This assay is crucial for determining the off-target activity of a kinase inhibitor.
Methodology:
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a large panel of purified recombinant human kinases.
-
Procedure:
-
The test inhibitor is serially diluted to a range of concentrations.
-
Each concentration of the inhibitor is incubated with a specific kinase from the panel, a suitable substrate (peptide or protein), and adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using non-radioactive methods such as luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) for each kinase. The selectivity is then assessed by comparing the IC50 for the target kinase (BTK) to the IC50 values for other kinases in the panel.
Cellular Cytotoxicity Assays
These assays evaluate the effect of the inhibitor on the viability and proliferation of various cell lines.
Methodology (Example using MTT assay):
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cells (e.g., cancer cell lines or healthy peripheral blood mononuclear cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the BTK inhibitor for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The concentration of the inhibitor that causes 50% growth inhibition (GI50) is then calculated.
In Vivo Toxicology Studies
These studies are conducted in animal models to assess the systemic toxicity of the drug candidate.
Methodology (General approach in rodents and non-rodents):
-
Study Design:
-
The study is typically conducted in at least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs), as per regulatory guidelines.
-
Animals are divided into several groups, including a control group (vehicle only) and multiple dose groups of the test drug.
-
The drug is administered daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 28 days or longer).
-
-
Endpoints Monitored:
-
Clinical Observations: Daily monitoring for any signs of toxicity, changes in behavior, and mortality.
-
Body Weight and Food Consumption: Measured regularly throughout the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points to assess effects on blood cells, liver function, kidney function, and other metabolic parameters.
-
Organ Weights: At the end of the study, major organs are weighed.
-
Histopathology: A comprehensive microscopic examination of tissues from all major organs is performed to identify any drug-related pathological changes.
-
-
Toxicokinetics: Blood samples are collected to determine the pharmacokinetic profile of the drug and its metabolites, which helps in correlating drug exposure with observed toxicities.
-
Data Analysis: The data is analyzed to identify any dose-dependent toxicities, determine the target organs of toxicity, and establish the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
Acalabrutinib, a second-generation BTK inhibitor, demonstrates a favorable safety profile with a lower incidence of certain adverse events, such as atrial fibrillation and hypertension, compared to the first-generation inhibitor ibrutinib. Its safety profile has been extensively characterized through a robust non-clinical and clinical development program.
The publicly available safety data for this compound as a monotherapy is currently limited. While preclinical studies and combination clinical trials suggest it is generally well-tolerated with no new safety signals, a detailed comparative assessment against acalabrutinib is hampered by the lack of comprehensive monotherapy adverse event data. Further disclosure of data from the elsubrutinib monotherapy arms of clinical studies would be necessary to enable a more direct and quantitative comparison of the safety profiles of these two selective BTK inhibitors.
For professionals in drug development, the comparison of these two molecules underscores the importance of kinase selectivity in mitigating off-target toxicities. The methodologies outlined provide a foundational understanding of the critical safety assessments required in the development of targeted therapies like BTK inhibitors.
References
- 1. Efficacy and Safety of Upadacitinib or Elsubrutinib Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of elsubrutinib or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Reproducibility of Preclinical Findings with (R)-Elsubrutinib: A Comparative Guide
(R)-Elsubrutinib (ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is under investigation for the treatment of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA)[1][2][3][4]. This guide provides a comparative analysis of the preclinical findings for this compound alongside other notable BTK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its in vitro and in vivo activities.
Mechanism of Action
This compound covalently and irreversibly binds to cysteine 481 (Cys481) in the ATP-binding domain of BTK[5]. This targeted inhibition blocks the downstream signaling pathways mediated by the B-cell receptor (BCR) and Fc receptors (FcR), which are crucial for B-cell proliferation, differentiation, and the production of autoantibodies. The inhibition of BTK also impacts various innate immune cells, contributing to its therapeutic potential in autoimmune diseases[5][6].
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other BTK inhibitors.
| Compound | BTK IC₅₀ (nM) | Kinase Selectivity (Other kinases inhibited at <100 nM) | Reference(s) |
| This compound | 180 | High selectivity; minimal off-target activity reported. | [6] |
| Ibrutinib | 0.5 | BMX, TEC, ITK, EGFR, ERBB2, JAK3 | [7] |
| Acalabrutinib | 5.1 | BMX, ERBB4, TEC | |
| Fenebrutinib | 2 | Highly selective (non-covalent) | [8][9][10] |
| Rilzabrutinib | 1.3 | TEC, BMX, BLK | [11] |
In Vitro Cellular Activity
This table outlines the cellular activities of this compound and its counterparts, demonstrating their functional effects on immune cells.
| Compound | B-Cell Proliferation IC₅₀ (nM) | FcR Signaling Inhibition (e.g., Cytokine Release) | Reference(s) |
| This compound | Effective inhibition of IgM-mediated B-cell proliferation. Inhibits IgE-stimulated histamine release and IgG-stimulated IL-6 release. | Inhibits TNF-α release from CpG-DNA stimulated PBMCs. | [5] |
| Ibrutinib | ~11 (anti-IgG stimulated B-cell line) | Inhibits FcγR- and FcεR-mediated cytokine release. | [7] |
| Acalabrutinib | Potent inhibition of CLL cell proliferation. | Decreased phosphorylation of downstream effectors of FcR signaling. | [12][13][14][15][16] |
| Fenebrutinib | 8 (B-cell CD69 expression) | 31 (Myeloid cell CD63 expression) | [8][17] |
| Rilzabrutinib | Potent inhibition of B-cell activation (CD69 expression). | Inhibits FcγR signaling in macrophages and FcεR signaling in basophils and mast cells. | [11][18] |
In Vivo Efficacy in Preclinical Models
The efficacy of this compound has been demonstrated in various animal models of autoimmune diseases. This section compares its in vivo performance with other BTK inhibitors.
Collagen-Induced Arthritis (CIA) in Rodents
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Rat | 0.1-10 mg/kg, p.o. | Dose-dependent inhibition of paw swelling and significant inhibition of bone volume loss. | [6] |
| Ibrutinib | Mouse/Rat | 3-15 mg/kg, p.o. | Dose-dependent reduction in arthritis severity. | |
| Acalabrutinib | Mouse | Not specified | Not specified | |
| Fenebrrutinib | Mouse | 30 mg/kg, b.i.d., p.o. | Significant reduction in clinical score and paw swelling. | |
| Rilzabrutinib | Rat | Not specified | Dose-dependent improvement of clinical scores and joint pathology. | [18] |
Murine Lupus Nephritis Models (NZB/W F1 or MRL/lpr mice)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | NZB/W F1 | 10 mg/kg, p.o. (QD and BID) | Significantly prevented the onset of proteinuria and prolonged survival. | [6] |
| BI-BTK-1 (BTK inhibitor) | NZB/W F1 & MRL/lpr | 0.3-10 mg/kg, p.o. | Significantly protected from proteinuria development, improved renal histology, decreased anti-DNA titers, and increased survival. | [19][20] |
| PF-06250112 (BTK inhibitor) | NZB/W F1 | Not specified | Prevented proteinuria and improved glomerular pathology scores. | [21][22] |
| Tirabrutinib | NZB/W F1 & MRL/lpr | Not specified | Inhibited anti-dsDNA production, delayed proteinuria onset, and resulted in 100% survival. | [23] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in B-cell receptor signaling and the point of intervention for BTK inhibitors.
Caption: BTK signaling pathway initiated by antigen binding to the B-cell receptor.
Experimental Workflow for In Vitro BTK Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against the BTK enzyme.
Caption: Workflow for an in vitro BTK enzyme inhibition assay.
Experimental Protocols
In Vitro BTK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Substrate (e.g., Poly(4:1 Glu, Tyr) peptide)
-
Test compound (this compound) and control inhibitors (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega) or 33P-ATP and phosphocellulose paper
-
Microplate reader (luminescence or scintillation counter)
Procedure (ADP-Glo™ Method):
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of the diluted compound or vehicle control.
-
Add 2 µL of BTK enzyme solution (pre-diluted in kinase buffer) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate. The final ATP concentration should be close to its Km for BTK.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable curve-fitting software[24][25][26][27][28][29].
Cellular B-Cell Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of B-cells following BCR stimulation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos) or primary B-cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test compound (this compound)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, [³H]-thymidine)
-
Microplate reader (luminescence or scintillation counter)
Procedure:
-
Seed B-cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Stimulate the cells by adding the anti-IgM antibody to the appropriate wells. Include unstimulated controls.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Assess cell proliferation:
-
For CellTiter-Glo®: Add the reagent to the wells, incubate, and measure luminescence.
-
For [³H]-thymidine: Add [³H]-thymidine for the last 18 hours of incubation, harvest the cells onto filter mats, and measure radioactivity.
-
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC₅₀ value.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a test compound in a rodent model of rheumatoid arthritis.
Materials:
-
Susceptible mouse strain (e.g., DBA/1) or rat strain (e.g., Lewis)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Test compound (this compound) formulated for oral administration
-
Calipers for measuring paw thickness
Procedure:
-
Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize the animals and inject the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify type II collagen in IFA. Administer a booster injection at a different site.
-
Treatment: Begin oral administration of the test compound or vehicle daily, starting either prophylactically (from day 0 or 21) or therapeutically (after the onset of clinical signs).
-
Clinical Scoring: Monitor the animals regularly for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling (e.g., 0-4 scale per paw, for a maximum score of 16 per animal).
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.
-
Histopathology (at study termination): Collect the joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the treated and vehicle control groups to determine the efficacy of the compound[30][31][32][33].
In Vivo Murine Lupus Nephritis Model
Objective: To assess the ability of a test compound to prevent or treat kidney disease in a spontaneous mouse model of lupus.
Materials:
-
Lupus-prone mouse strain (e.g., NZB/W F1 or MRL/lpr)
-
Test compound (this compound) formulated for oral administration
-
Metabolic cages for urine collection
-
Reagents for measuring proteinuria and serum anti-dsDNA antibodies (ELISA)
Procedure:
-
Animal Model: Use female NZB/W F1 or MRL/lpr mice, which spontaneously develop a lupus-like disease.
-
Treatment: Begin daily oral administration of the test compound or vehicle at a predefined age (e.g., before or after the typical onset of proteinuria).
-
Proteinuria Monitoring: At regular intervals, place the mice in metabolic cages to collect urine. Measure the protein concentration in the urine to assess the severity of nephritis.
-
Serology: Collect blood samples periodically to measure the levels of anti-dsDNA autoantibodies by ELISA.
-
Survival: Monitor the survival of the animals throughout the study.
-
Histopathology (at study termination): Collect the kidneys for histological examination of glomerulonephritis, immune complex deposition, and inflammation.
-
Data Analysis: Compare the levels of proteinuria, autoantibody titers, survival rates, and kidney histology scores between the treated and vehicle control groups to evaluate the therapeutic effect of the compound[19][20][21][22][23].
References
- 1. Elsubrutinib - AbbVie - AdisInsight [adisinsight.springer.com]
- 2. Elsubrutinib by AbbVie for Systemic Lupus Erythematosus: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Efficacy and safety of upadacitinib as monotherapy or combined with elsubrutinib for the treatment of systemic lupus erythematosus: results through 104 weeks in a long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. This compound ((R)-ABBV-105) | Btk | 1643570-23-3 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dialogorochecac.com [dialogorochecac.com]
- 9. roche.com [roche.com]
- 10. gene.com [gene.com]
- 11. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma | PLOS One [journals.plos.org]
- 14. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BTK inhibition ameliorates kidney disease in spontaneous lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BTK Inhibition Ameliorates Renal Disease in Spontaneous Murine Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 21. Selective inhibition of BTK prevents murine lupus and antibody-mediated glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. primescholars.com [primescholars.com]
- 24. promega.com [promega.com]
- 25. 3.2. BTK Kinase Assay [bio-protocol.org]
- 26. promega.com [promega.com]
- 27. BTK Kinase Enzyme System Application Note [promega.jp]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 31. chondrex.com [chondrex.com]
- 32. wiki.epfl.ch [wiki.epfl.ch]
- 33. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
